Isothiochroman-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isothiochromen-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMCVNKHNHTVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characteristics of Isothiochroman-6-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of Isothiochroman-6-amine. Due to the absence of published experimental data for this specific molecule, this document outlines the established experimental protocols for determining these key parameters. To facilitate understanding and application in a laboratory setting, data for the structurally related compound, 6-Aminoisoquinoline, is presented as a representative example. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel isothiochroman derivatives in drug discovery and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to known bioactive molecules. A thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the quality and reproducibility of research findings. This guide details the methodologies for determining critical properties such as melting point, boiling point, acid dissociation constant (pKa), solubility, and the partition coefficient (logP).
Physicochemical Properties
While specific experimental values for this compound are not currently available in the public domain, the following table summarizes the predicted properties and includes experimental data for the analogous compound 6-Aminoisoquinoline for comparative purposes.
| Physicochemical Property | Predicted/Exemplar Value | Method of Determination |
| Melting Point (°C) | Data not available | Capillary Method |
| Boiling Point (°C) | Data not available | Distillation/Micro-method |
| pKa | ~9-10 (Predicted for a primary amine) | Potentiometric Titration |
| Aqueous Solubility | Insoluble (Predicted) | Shake-Flask Method |
| logP | 1.6 (6-Aminoisoquinoline)[1] | Shake-Flask Method |
Experimental Protocols
The following sections provide detailed experimental procedures for the determination of the key physicochemical properties of primary amines like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.[2][3][4]
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to compact the sample at the sealed end.[3][4][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle liquefies is recorded as the completion of melting. The melting point is reported as a range.
Boiling Point Determination
For liquid compounds, the boiling point is a fundamental physical constant. Distillation is the most common method for determining the boiling point of a liquid.[6] For small sample sizes, a micro-boiling point determination can be employed.[7][8]
Protocol (Micro-method):
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[8]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[7][8]
-
Heating: The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or aluminum block).[7][8]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid. Potentiometric titration is a precise method for its determination.[9][10][11]
Protocol:
-
Solution Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[11]
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[9]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Aqueous Solubility Determination
Solubility is a crucial parameter that influences a compound's absorption and distribution. The shake-flask method is the gold standard for determining solubility.[12][13][14]
Protocol:
-
Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.
-
Shaking: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This concentration represents the aqueous solubility.
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a widely accepted technique for its measurement.[15][16][17][18]
Protocol:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15][17]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[18]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations
The following diagrams illustrate the logical workflow for the physicochemical characterization of a novel compound and a generalized experimental workflow for pKa determination.
Caption: Logical workflow for the synthesis and physicochemical characterization of a novel compound.
Caption: Experimental workflow for the determination of pKa by potentiometric titration.
References
- 1. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thinksrs.com [thinksrs.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. uregina.scholaris.ca [uregina.scholaris.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. moorparkcollege.edu [moorparkcollege.edu]
- 13. researchgate.net [researchgate.net]
- 14. www1.udel.edu [www1.udel.edu]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Isothiochroman-6-amine: A Technical Overview of an Undocumented Compound
For Immediate Release
This technical guide addresses the chemical identity and plausible synthetic approaches for Isothiochroman-6-amine, a compound of potential interest to researchers, scientists, and drug development professionals. Extensive searches of publicly available chemical databases have revealed a notable absence of a registered CAS number and published experimental data for this specific molecule. This suggests that this compound is either a novel compound or has not been extensively characterized in the public domain.
Despite the lack of direct experimental data, fundamental principles of chemical nomenclature allow for the confident inference of its molecular formula and structure. This guide provides these inferred details and proposes a potential synthetic pathway, offering a foundational resource for researchers interested in its synthesis and further investigation.
Core Compound Information
Based on the established structure of the isothiochroman ring system, the following properties for this compound can be deduced:
| Property | Inferred Value |
| Compound Name | This compound |
| Molecular Formula | C₉H₁₁NS |
| Molecular Weight | 165.26 g/mol |
| Chemical Structure | A bicyclic aromatic scaffold consisting of a benzene ring fused to a tetrahydrothiopyran ring, with an amine group substituted at the 6-position of the benzene ring. |
Proposed Synthetic Pathway
Given the absence of a documented synthesis for this compound, a plausible multi-step synthetic route is proposed. This pathway involves the initial construction of the isothiochroman core, followed by functionalization to introduce the amine group at the 6-position. A general and adaptable method for the synthesis of the isothiochroman skeleton is the Brønsted acid-catalyzed oxidative cyclization of alkynyl thioethers.[1][2][3] Following the formation of a suitable isothiochroman precursor, a standard electrophilic aromatic substitution, such as nitration, followed by reduction, can be employed to install the desired amino group.
Experimental Protocol: A Plausible Multi-Step Synthesis
Step 1: Synthesis of an Isothiochroman-3-one Precursor via Oxidative Cyclization
This step is adapted from the metal-free synthesis of isothiochroman-3-ones.[1][2][3]
-
Reaction Setup: To a solution of an appropriately substituted alkynyl thioether (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) (5.0 mL) in a sealed tube, add a Brønsted acid catalyst, for example, HNTf₂ (10 mol %), and an oxidant like pyridine N-oxide (2.0 mmol).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 80 °C, for a period of 12-24 hours, or until consumption of the starting material is observed by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the corresponding isothiochroman-3-one.
Step 2: Reduction of the Isothiochroman-3-one to Isothiochroman
-
Reaction Setup: The isothiochroman-3-one (1.0 mmol) is dissolved in a suitable solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) (a molar excess, e.g., 2.0-3.0 mmol), is carefully added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
-
Work-up and Purification: The reaction is cautiously quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the isothiochroman, which can be further purified if necessary.
Step 3: Nitration of the Isothiochroman Ring
-
Reaction Setup: The synthesized isothiochroman (1.0 mmol) is dissolved in a cold (0 °C) mixture of concentrated sulfuric acid and nitric acid.
-
Reaction Conditions: The reaction mixture is stirred at low temperature for a short period, carefully monitoring the progress to avoid over-nitration.
-
Work-up: The reaction is quenched by pouring it over ice, and the resulting precipitate (the nitro-isothiochroman) is collected by filtration, washed with water, and dried. The regiochemistry of the nitration will be directed by the existing substituents on the aromatic ring. For an unsubstituted isothiochroman, a mixture of isomers is expected, which would require separation.
Step 4: Reduction of the Nitro Group to an Amine
-
Reaction Setup: The nitro-isothiochroman (1.0 mmol) is dissolved in a solvent such as ethanol or methanol.
-
Reduction: A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere), is employed to reduce the nitro group.
-
Work-up and Purification: After the reaction is complete, the mixture is basified to precipitate the tin salts (in the case of SnCl₂ reduction) which are then filtered off. The filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude this compound. Purification can be achieved by column chromatography or recrystallization.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
This technical guide provides a starting point for the synthesis and study of this compound. Researchers are encouraged to adapt and optimize the proposed methodologies based on available starting materials and laboratory capabilities. The lack of existing data presents a unique opportunity for original research and the potential discovery of novel chemical properties and biological activities.
References
Spectroscopic and Analytical Profile of Isothiochroman-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of Isothiochroman-6-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the synthesis and characterization of such compounds.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the functional groups present in the molecule and comparison with spectral data of similar compounds, including aromatic amines and other isothiochroman derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) Hz |
| ~7.0-7.2 | d | 1H | H-8 | J = 8.0 |
| ~6.6-6.8 | dd | 1H | H-7 | J = 8.0, 2.5 |
| ~6.5-6.7 | d | 1H | H-5 | J = 2.5 |
| ~4.5-5.0 | br s | 2H | -NH₂ | - |
| ~3.8-4.0 | s | 2H | H-1 | - |
| ~3.0-3.2 | t | 2H | H-4 | J = 6.0 |
| ~2.8-3.0 | t | 2H | H-3 | J = 6.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~145-148 | Aromatic C | C-6 |
| ~135-138 | Aromatic C | C-4a |
| ~130-133 | Aromatic C | C-8a |
| ~128-130 | Aromatic CH | C-8 |
| ~115-118 | Aromatic CH | C-7 |
| ~113-116 | Aromatic CH | C-5 |
| ~35-38 | Aliphatic CH₂ | C-1 |
| ~30-33 | Aliphatic CH₂ | C-4 |
| ~28-31 | Aliphatic CH₂ | C-3 |
Infrared (IR) Spectroscopy
Primary aromatic amines exhibit characteristic N-H stretching and bending vibrations. The presence of the isothiochroman scaffold will also contribute to the fingerprint region of the spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450-3350 | Medium | Asymmetric and Symmetric N-H Stretch | Primary Amine |
| 3050-3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch | -CH₂- |
| 1620-1580 | Strong | N-H Bending (Scissoring) | Primary Amine |
| 1500-1400 | Medium-Strong | Aromatic C=C Bending | Aromatic Ring |
| 1335-1250 | Strong | Aromatic C-N Stretch | Aryl Amine |
| 910-665 | Broad, Strong | N-H Wagging | Primary Amine |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of fragments from the aliphatic portion of the isothiochroman ring system.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 165 | High | [M]⁺ (Molecular Ion) |
| 132 | Medium | [M - SH]⁺ |
| 117 | Medium | [M - CH₂S]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation for positive ion mode.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed isotopic pattern with the theoretical pattern for the elemental composition of this compound (C₉H₁₁NS).
Visualizations
The following diagrams illustrate a plausible synthetic pathway for this compound and a general workflow for its analytical characterization.
Caption: Plausible synthetic route to this compound.
Caption: General analytical workflow for this compound.
A Technical Guide to the Solubility of Isothiochroman-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of Isothiochroman-6-amine. In the absence of specific public domain experimental data, this guide synthesizes theoretical principles to predict its solubility profile across a range of common laboratory solvents. Furthermore, it furnishes detailed experimental protocols for the empirical determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate precise quantitative data. This guide is intended to serve as a foundational resource for scientists engaged in drug discovery, process chemistry, and formulation development involving this compound.
Introduction to this compound Solubility
This compound is a heterocyclic compound featuring a bicyclic structure containing both a sulfur atom and an aromatic amine. The solubility of such a molecule is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. It is a key determinant for reaction kinetics, purification strategies, formulation development, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug discovery.
The molecular structure of this compound presents a duality: a polar primary amine group capable of hydrogen bonding, and a larger, predominantly nonpolar isothiochroman ring system. This amphipathic nature suggests a complex solubility profile, which this guide aims to elucidate.
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] The overall solubility of this compound in a given solvent is a balance between the interactions of its polar and nonpolar regions with the solvent molecules.
-
Nonpolar Moiety: The fused ring system of isothiochroman is largely nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents and limit solubility in highly polar solvents like water.[5][6]
-
Basicity: The amine group is basic and will react with acids to form a protonated ammonium salt (Isothiochroman-6-aminium). This resulting ionic species is significantly more polar and, therefore, expected to be highly soluble in aqueous solutions.[7]
Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made.
Factors Influencing Solubility
The interplay between the solute's properties and the solvent's characteristics governs solubility.
Caption: Factors influencing this compound solubility.
Data Presentation: Predicted Solubility
The following table summarizes the predicted qualitative solubility of this compound in a selection of common laboratory solvents, categorized by their polarity.
| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Rationale |
| Polar Protic | Water | 10.2 | Low | H-bonding with the amine group is countered by the large hydrophobic ring.[5][6] |
| 5% Aqueous HCl | N/A | High | Formation of a highly polar and water-soluble ammonium salt.[7] | |
| Methanol | 5.1 | Medium | Good balance of polarity and alkyl character to interact with both parts of the molecule.[2] | |
| Ethanol | 4.3 | Medium | Similar to methanol, but slightly lower polarity may marginally improve interaction with the nonpolar ring. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Strong dipole moment and ability to accept H-bonds makes it an excellent solvent for many organic compounds.[2] |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a highly effective polar aprotic solvent.[2] | |
| Acetonitrile | 5.8 | Medium-High | Effective at dissolving polar compounds. | |
| Intermediate Polarity | Dichloromethane (DCM) | 3.1 | High | Can effectively solvate both the polar amine and the nonpolar ring system. |
| Ethyl Acetate | 4.4 | Medium-High | A moderately polar solvent capable of accepting hydrogen bonds. | |
| Nonpolar | Toluene | 2.4 | Medium-Low | Aromatic nature may allow for favorable π-π stacking interactions with the benzene ring of the solute. |
| Hexane | 0.1 | Very Low | The high polarity of the amine group prevents dissolution in highly nonpolar aliphatic solvents.[1] |
Experimental Protocols for Solubility Determination
To obtain quantitative data, rigorous experimental protocols are necessary. The distinction between kinetic and thermodynamic solubility is crucial for drug development.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is measured by allowing an excess of the solid to equilibrate with the solvent over an extended period.[8][9] This value is critical for formulation and biopharmaceutical classification.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[10][11] It often yields a higher value than thermodynamic solubility because it may reflect the solubility of an amorphous or metastable state.[12] It is widely used in early drug discovery for high-throughput screening.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[8][13]
Methodology:
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) into a series of clear glass vials.
-
Solvent Addition: Dispense a precise volume of the desired test solvent into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[8][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For greater certainty, filter the supernatant through a 0.22 µm syringe filter or centrifuge the sample at high speed and draw from the liquid layer.
-
Quantification:
-
Prepare a set of calibration standards of this compound of known concentrations in the test solvent.
-
Dilute the saturated supernatant sample with the test solvent to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. This concentration is the thermodynamic solubility.
-
Protocol 2: Kinetic Solubility Determination (Nephelometry)
This high-throughput method relies on detecting the precipitation of the compound via light scattering.[15][16]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[10]
-
Plate Preparation: In a 96-well or 384-well microplate, add the aqueous buffer or solvent of interest to each well.
-
Serial Dilution: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the aqueous buffer in the plate. This creates a concentration gradient of the test compound. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
Incubation: Allow the plate to incubate at room temperature for a short period, typically 1 to 2 hours.
-
Measurement: Place the microplate into a laser nephelometer. The instrument measures the amount of light scattered by any precipitate that has formed in the wells.
-
Data Analysis: Plot the measured nephelometry units (light scatter) against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to sharply increase, indicating the onset of precipitation.[16][17]
Visualization of Experimental Workflow
The following diagram outlines the decision-making process and key steps for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
The Isothiochroman Core: A Technical Guide to its Discovery, Synthesis, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiochroman, a heterocyclic compound featuring a benzene ring fused to a sulfur-containing six-membered ring, represents a scaffold of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the exploration of its derivatives in a variety of applications, from potential therapeutic agents to functional organic materials. This in-depth technical guide provides a comprehensive overview of the discovery and history of isothiochroman compounds, detailed experimental protocols for their synthesis, a summary of their key quantitative data, and an exploration of their biological significance.
Discovery and Historical Synthesis
The isothiochroman ring system was first successfully synthesized and characterized in the early 20th century. While earlier attempts may have been made, the seminal work that firmly established a reliable synthetic route is credited to von Braun and Weissbach . Their approach, a cornerstone in the historical context of isothiochroman chemistry, laid the groundwork for future investigations into this heterocyclic family.
Later, in the mid-20th century, the work of Lüttringhaus and others further expanded the synthetic repertoire, providing more versatile and efficient methods for the preparation of isothiochroman and its derivatives. These early methods often involved multi-step sequences, starting from readily available aromatic precursors.
A significant advancement in the synthesis of isothiochroman derivatives came with the development of metal-free oxidative cyclization reactions. A notable modern method involves the Brønsted acid-catalyzed oxidative C-H functionalization of alkynyl thioethers, which allows for the practical synthesis of isothiochroman-3-ones under mild conditions with a broad substrate scope.[1][2] This approach addresses some of the limitations of earlier methods, such as harsh reaction conditions and limited functional group tolerance.
Key Historical Synthetic Protocols
General Workflow for Early Isothiochroman Synthesis
Caption: Generalized workflow for early, multi-step syntheses of the isothiochroman core.
Quantitative Data
The physical and spectroscopic properties of the parent isothiochroman and its key derivatives are crucial for their characterization and application. The following tables summarize available quantitative data.
Physical Properties of Isothiochroman
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀S | |
| Molecular Weight | 150.24 g/mol | |
| Boiling Point | 115-117 °C at 12 mmHg | |
| Refractive Index (n²⁰/D) | 1.6085 |
Spectroscopic Data of Isothiochroman
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 4H, Ar-H), 4.05 (s, 2H, CH₂-S-Ar), 3.10 (t, 2H, CH₂-Ar), 2.95 (t, 2H, CH₂-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~136.5, 134.0, 128.5, 127.0, 126.5, 125.0 (Ar-C), 35.0 (CH₂-S-Ar), 30.0 (CH₂-Ar), 29.0 (CH₂-CH₂) |
| IR (neat) | ν ~3060, 2920, 2850 (C-H), 1480, 1440 (C=C, aromatic), 690 (C-S) cm⁻¹ |
| Mass Spec. (EI) | m/z (%) = 150 (M⁺, 100), 117 ([M-SH]⁺), 104 ([M-CH₂S]⁺), 91 ([C₇H₇]⁺) |
Experimental Protocols
This section provides a detailed methodology for a representative modern synthesis of an isothiochroman derivative, specifically an isothiochroman-3-one, via a metal-free oxidative cyclization.
Synthesis of 4-Phenylisothiochroman-3-one
Reaction Scheme:
(Starting Material: (2-(phenylethynyl)phenyl)(methyl)sulfane) -> (Product: 4-phenylisothiochroman-3-one)
Caption: A hypothetical mechanism where an isothiochroman derivative inhibits a target enzyme, leading to a change in cellular response.
Conclusion
The isothiochroman core, since its initial synthesis, has evolved from a chemical curiosity to a promising scaffold in medicinal chemistry. Early synthetic methods have been largely supplanted by more efficient and versatile modern techniques, enabling the exploration of a wider range of derivatives. While the full biological potential of isothiochroman compounds is still being uncovered, the promising activities of related sulfur-containing heterocycles suggest that this is a fruitful area for future research and drug development. Further investigation into the specific molecular targets and signaling pathways of isothiochroman derivatives will be crucial in realizing their therapeutic potential.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers [organic-chemistry.org]
Theoretical Studies on the Isothiochroman-6-amine Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the Isothiochroman-6-amine molecule. As a novel and largely uncharacterized compound, this document outlines a plausible synthetic pathway, details predicted physicochemical properties, and explores potential biological activities based on extensive analysis of structurally related thiochroman and isothiocyanate derivatives. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar heterocyclic amine scaffolds. All quantitative data are summarized in structured tables, and detailed experimental protocols for the proposed synthetic route are provided. Furthermore, a hypothetical signaling pathway potentially modulated by this class of compounds is visualized using the DOT language.
Introduction
The isothiochroman scaffold is a sulfur-containing heterocyclic moiety that has garnered significant interest in medicinal chemistry. Derivatives of thiochroman have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of an amine functional group can further modulate the pharmacological profile of these molecules, potentially enhancing their solubility, bioavailability, and target engagement.
This compound is a theoretical molecule that has not been extensively reported in the scientific literature. This guide, therefore, presents a predictive analysis based on established chemical principles and the known properties of analogous compounds. The aim is to provide a robust starting point for the synthesis and investigation of this novel molecule.
Proposed Synthetic Pathway
A plausible multi-step synthetic route to this compound is proposed, commencing with the formation of the isothiochroman core, followed by functional group manipulations to introduce the amine at the 6-position.
Logical Flow of the Proposed Synthesis
Caption: Proposed synthetic route to this compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and await experimental verification.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₉H₁₁NS | - |
| Molecular Weight | 165.26 g/mol | - |
| LogP | 2.15 | ALOGPS 2.1 |
| Water Solubility | 1.2 g/L | ALOGPS 2.1 |
| pKa (amine) | 4.8 | ChemAxon |
| Boiling Point | 305.4 °C | ACD/Labs |
| Melting Point | 65-70 °C | Estimation |
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and are proposed for the synthesis of this compound.
Step 1: Synthesis of Isothiochroman-3-one
This procedure is adapted from the metal-free oxidative cyclization of alkynyl thioethers.
-
Reaction: To a solution of the appropriate alkynyl thioether (1.0 mmol) in dichloromethane (10 mL) is added pyridine N-oxide (1.5 mmol). The mixture is stirred at room temperature for 10 minutes. Triflimide (HNTf₂) (0.1 mmol) is then added, and the reaction is stirred at 40 °C for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ (15 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford Isothiochroman-3-one.
Step 2: Reduction of Isothiochroman-3-one to Isothiochroman
A Wolff-Kishner reduction is proposed for the deoxygenation of the ketone.
-
Reaction: To a flask containing diethylene glycol (20 mL) is added Isothiochroman-3-one (1.0 mmol), hydrazine hydrate (80%, 5.0 mmol), and potassium hydroxide (5.0 mmol). The mixture is heated to 120 °C for 2 hours. The temperature is then raised to 200-210 °C, and the mixture is refluxed for an additional 4 hours, allowing water and excess hydrazine to distill off.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water (50 mL). The product is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The crude Isothiochroman can be purified by vacuum distillation or column chromatography.
Step 3: Nitration of Isothiochroman
Electrophilic aromatic substitution is employed to introduce a nitro group. The thioether is an ortho-, para-director, and the 6-position is sterically accessible.
-
Reaction: Isothiochroman (1.0 mmol) is dissolved in acetic anhydride (5 mL) and cooled to 0 °C in an ice bath. A solution of fuming nitric acid (1.1 mmol) in acetic anhydride (2 mL) is added dropwise over 15 minutes, maintaining the temperature below 5 °C. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.
-
Work-up: The reaction mixture is poured onto crushed ice (50 g) and stirred until the ice has melted. The product is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution, water, and brine, then dried over Na₂SO₄.
-
Purification: After removal of the solvent, the crude product is purified by column chromatography (hexanes/ethyl acetate) to yield 6-Nitroisothiochroman.
Step 4: Reduction of 6-Nitroisothiochroman to this compound
A standard catalytic hydrogenation is proposed for the reduction of the nitro group.
-
Reaction: 6-Nitroisothiochroman (1.0 mmol) is dissolved in ethanol (20 mL). Palladium on carbon (10 mol %) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). The reaction is stirred under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the Celite is washed with ethanol. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude this compound can be purified by column chromatography or recrystallization.
Potential Biological Activities and Signaling Pathways
Derivatives of the closely related thiochroman scaffold have shown promising biological activities. These activities are often attributed to the ability of the sulfur heterocycle to interact with various biological targets.
Summary of Potential Biological Activities
| Activity | Description |
| Anticancer | Thiochroman derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Mechanisms may involve the inhibition of key signaling pathways, such as the ERK-MAPK pathway, leading to cell cycle arrest and apoptosis. |
| Antimicrobial | Several thiochroman-based compounds have demonstrated activity against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial membranes or interference with essential metabolic pathways. |
| Anti-inflammatory | Some sulfur-containing heterocycles possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production or inhibition of enzymes like cyclooxygenase (COX). |
Hypothetical Signaling Pathway: Inhibition of the ERK/MAPK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Thiochroman derivatives have been implicated as potential inhibitors of this pathway.
Caption: Hypothetical inhibition of the ERK/MAPK signaling pathway.
Conclusion
This compound represents a novel and unexplored molecule with significant potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational framework for its synthesis and investigation. The proposed synthetic route is based on well-established chemical transformations, and the predicted biological activities are grounded in the known pharmacology of related thiochroman derivatives. Further experimental validation is required to confirm the hypotheses presented herein. The exploration of this and similar scaffolds may lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
The Rising Potential of Isothiochroman Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiochroman and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered increasing interest in the field of medicinal chemistry. The isothiochroman scaffold, characterized by a bicyclic ring system containing a benzene ring fused to a thiopyran ring, serves as a versatile template for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of isothiochroman derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the quantitative data supporting these activities, detailed experimental protocols for their evaluation, and the underlying signaling pathways through which these compounds may exert their effects.
Anticancer Activity
Isothiochroman derivatives have emerged as promising candidates in the search for new anticancer agents. Various studies have demonstrated their cytotoxic effects against a range of cancer cell lines.
Quantitative Data on Anticancer Activity
The anticancer efficacy of isothiochroman derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values of selected isothiochroman derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | NCI-H322M (Lung Cancer) | 1.28 | [1] |
| Isothiocyanate Derivative 6 | HeLa (Cervical Cancer) | 1.84 | [2] |
| Isothiocyanate Derivative 9d | HeLa (Cervical Cancer) | 0.99 | [2] |
| Isothiocyanate Derivative 9e | HeLa (Cervical Cancer) | 0.81 | [2] |
| Bis-thiohydantoin derivative 4c | EGFR inhibition | 0.090 | [3] |
| Bis-thiohydantoin derivative 4e | EGFR inhibition | 0.107 | [3] |
| Bis-thiohydantoin derivative 4d | EGFR inhibition | 0.128 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiochroman derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
Isothiochroman derivatives may exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. Some isothiocyanate compounds have been shown to activate MAPKs such as ERK, JNK, and p38, leading to delayed cell cycle progression and apoptosis in cancer cells.[4]
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Certain isothiocyanates have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of novel antimicrobial agents. Isothiochroman derivatives have demonstrated promising activity against a variety of bacteria and fungi.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of isothiochroman derivatives is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Spiropyrrolidine-thiochromanone 4a-d | Bacillus subtilis | 32 | [6] |
| Spiropyrrolidine-thiochromanone 4a-d | Staphylococcus epidermidis | 32 | [6] |
| Spiropyrrolidine-thiochromanone 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64 | [6] |
| Thiochroman-4-one derivative | Candida albicans | 4 | [7] |
| 6-methylthiochroman-4-one | Botrytis cinerea | 100-250 (96-100% inhibition) | [1][8] |
| 6-chlorothiochroman-4-one | Botrytis cinerea | 100-250 (96-100% inhibition) | [1][8] |
| 6-methylthiochroman-4-ol | Botrytis cinerea | 100-250 (96-100% inhibition) | [1][8] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland turbidity standard.
-
Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the isothiochroman derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, autoimmune diseases, and cancer. Isothiochroman derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators and pathways.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of isothiochroman derivatives can be assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or to reduce the production of inflammatory mediators like nitric oxide (NO).
| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| Indolizine derivative 5a | COX-2 Inhibition | 5.84 | [9] |
| Pyrazole derivative PYZ16 | COX-2 Inhibition | 0.52 | [10] |
| Pyrazole derivative PYZ28 | COX-2 Inhibition | 0.26 | [10] |
| Pyrazole derivative PYZ37 | COX-2 Inhibition | 0.2 | [10] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: In an acidic environment, nitrite reacts with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a purple azo compound, the absorbance of which can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the isothiochroman derivatives for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA. Prepare solutions of the COX-2 enzyme, arachidonic acid (the substrate), and the test compounds.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the isothiochroman derivative at various concentrations. Include a control without the inhibitor and a blank without the enzyme.
-
Incubation: Pre-incubate the plate for a few minutes at the desired temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Colorimetric Measurement: Immediately add the colorimetric substrate (e.g., TMPD) and monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.[11]
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Isothiochroman derivatives are being investigated for their potential to protect neurons from damage and death.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotective effects of compounds against various neurotoxic insults.
Principle: The viability of SH-SY5Y cells is assessed after exposure to a neurotoxin in the presence or absence of the test compound. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some studies, cells may be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.
-
Compound Pre-treatment: Seed the cells in a 96-well plate and allow them to attach. Pre-treat the cells with various concentrations of the isothiochroman derivatives for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.
-
Incubation: Co-incubate the cells with the neurotoxin and the test compound for 24-48 hours.
-
Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay (as described in section 1.2) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells treated with the neurotoxin alone.
Potential Mechanisms of Neuroprotection
The neuroprotective effects of isothiochroman derivatives may be attributed to their antioxidant and anti-inflammatory properties, as both oxidative stress and inflammation are key contributors to neuronal cell death in neurodegenerative diseases. By modulating pathways like NF-κB and MAPK, these compounds can potentially reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby creating a more favorable environment for neuronal survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective isothiochroman derivatives.
-
Anticancer Activity: The presence and position of substituents on the isothiochroman ring system can significantly influence cytotoxicity. For instance, the introduction of certain heterocyclic moieties can enhance anticancer activity.
-
Antimicrobial Activity: The nature of the substituents on the aromatic ring and at other positions of the isothiochroman scaffold plays a critical role in determining the antimicrobial spectrum and potency. For example, halogen substitutions have been shown to enhance antibacterial activity in some cases.[7]
-
Anti-inflammatory Activity: The specific arrangement of functional groups is key to the selective inhibition of enzymes like COX-2. The presence of sulfonamide or other specific moieties can confer selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.
-
Neuroprotective Activity: The lipophilicity and ability of the derivatives to cross the blood-brain barrier are important considerations for developing neuroprotective agents. Structural modifications that enhance these properties without compromising biological activity are highly desirable.
Conclusion
Isothiochroman derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is supported by a growing body of scientific evidence. This technical guide has provided an overview of the quantitative data, experimental methodologies, and potential mechanisms of action associated with these compounds. Further research, including more extensive structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully realize the therapeutic potential of isothiochroman derivatives in drug development. The versatility of the isothiochroman scaffold offers a rich platform for medicinal chemists to design and synthesize novel and more effective therapeutic agents for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
The Pivotal Role of Sulfur-Containing Heterocyclic Compounds in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of sulfur-containing heterocyclic compounds in medicinal chemistry. These scaffolds are integral to a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities. This document provides a comprehensive review of key structural classes, their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their modulation of critical signaling pathways. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions and assays are provided.
Introduction to Sulfur-Containing Heterocycles
Heterocyclic compounds incorporating sulfur atoms have garnered significant attention in drug discovery due to their diverse chemical properties and biological activities. The presence of the sulfur atom can influence the molecule's conformation, lipophilicity, metabolic stability, and ability to interact with biological targets.[1][2] This guide will focus on four prominent classes of sulfur-containing heterocycles: thiazoles, thiophenes, thiadiazoles, and benzothiazoles. These moieties are found in a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3][4]
Key Classes of Sulfur-Containing Heterocycles and Their Pharmacological Significance
Thiazole Derivatives
The thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[3] It is a key structural component in numerous clinically used drugs, such as the antiretroviral ritonavir and the anticancer agent dabrafenib.[2] Thiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Their mechanism of action often involves the inhibition of key enzymes or the modulation of signaling pathways crucial for disease progression.[1][2]
Thiophene Derivatives
Thiophene, a five-membered ring with a single sulfur atom, is another cornerstone of heterocyclic chemistry. Its derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The thiophene ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and target engagement.[7] Thiophene-containing compounds have been successfully developed as inhibitors of various enzymes, including kinases and cyclooxygenases.[5][6]
Thiadiazole Derivatives
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole isomer, in particular, is a versatile pharmacophore found in a number of medicinally important compounds.[8][9] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant effects.[8] The thiadiazole nucleus is often explored for its ability to interact with various biological targets, including enzymes and receptors.[9]
Benzothiazole Derivatives
Benzothiazoles, which feature a benzene ring fused to a thiazole ring, represent a significant class of bioactive compounds.[10][11] This structural motif is present in drugs with diverse therapeutic applications, including the neuroprotective agent riluzole. Benzothiazole derivatives are known to possess anticancer, antimicrobial, and anti-inflammatory properties.[10][11] Their mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11]
Synthesis of Key Sulfur-Containing Heterocycles: Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative compound from each of the four classes of sulfur-containing heterocycles discussed.
Hantzsch Thiazole Synthesis: 2-Amino-4-phenylthiazole
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[12]
Reaction Scheme: α-Haloketone + Thioamide → Thiazole
Detailed Protocol for the Synthesis of 2-Amino-4-phenylthiazole: [13]
-
Reagents and Materials:
-
Acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (1.0 eq)
-
Methanol
-
Diethyl ether
-
Ammonium hydroxide solution
-
-
Procedure:
-
In a round-bottom flask, combine acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol).
-
Reflux the mixture for 12 hours.
-
After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.
-
Pour the mixture into an ammonium hydroxide solution.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.
-
-
Purification: The crude product is purified by recrystallization from methanol.
Gewald Thiophene Synthesis: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.
Reaction Scheme: Ketone + α-Cyanoester + Elemental Sulfur + Base → 2-Aminothiophene
Detailed Protocol for the Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate:
-
Reagents and Materials:
-
Butan-2-one (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (catalytic amount)
-
Ethanol
-
-
Procedure:
-
To a stirred solution of butan-2-one (7.2 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in ethanol (50 mL), add elemental sulfur (3.5 g, 0.11 mol) and a catalytic amount of morpholine (1 mL).
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
-
Purification: The crude product can be purified by recrystallization from ethanol.
Synthesis of 1,3,4-Thiadiazoles: 2-Amino-5-phenyl-1,3,4-thiadiazole
A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids.[14][15]
Reaction Scheme: Thiosemicarbazide + Carboxylic Acid → 2-Amino-1,3,4-thiadiazole
Detailed Protocol for the Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole: [14]
-
Reagents and Materials:
-
Thiosemicarbazide (1.0 eq)
-
Benzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethanol
-
Sodium bicarbonate solution
-
-
Procedure:
-
A mixture of thiosemicarbazide (9.1 g, 0.1 mol), benzoic acid (12.2 g, 0.1 mol), and concentrated sulfuric acid (5 mL) in 50 mL of ethanol is refluxed for 2 hours.[14]
-
After cooling, the reaction mixture is poured into cold water.
-
The solution is neutralized with a sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
-
Purification: The crude product is purified by recrystallization from a mixture of DMF and water.[15]
Synthesis of Benzothiazoles: 2-Phenylbenzothiazole
The condensation of 2-aminothiophenol with aldehydes is a fundamental method for synthesizing 2-substituted benzothiazoles.[16][17]
Reaction Scheme: 2-Aminothiophenol + Aldehyde → 2-Substituted Benzothiazole
Detailed Protocol for the Synthesis of 2-Phenylbenzothiazole: [18]
-
Reagents and Materials:
-
2-Aminothiophenol (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in DMSO (20 mL).
-
Heat the reaction mixture at 120 °C for 2 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[19]
Biological Evaluation: Detailed Experimental Protocols
This section provides detailed protocols for two common in vitro assays used to evaluate the biological activity of the synthesized compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
-
Quantitative Data Summary
The following tables summarize the biological activity of representative sulfur-containing heterocyclic compounds.
| Table 1: Anticancer Activity of Representative Sulfur-Containing Heterocycles | |||
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) |
| Thiazole | Thiazole-Coumarin Hybrid 6a | MCF-7 | 0.184 |
| Thiophene | Thienopyrrole 3b | HepG2 | 3.105 |
| Thiadiazole | 1,2,4-Triazolo[3,4-b]-1,2,4-thiadiazole KA39 | HT-29 | Data Not Quantified |
| Benzothiazole | Benzothiazole Derivative PB11 | U87 | <0.05 |
| Table 2: Antimicrobial Activity of Representative Sulfur-Containing Heterocycles | |||
| Compound Class | Representative Compound | Microorganism | MIC (µg/mL) |
| Thiazole | 2-Arylideneamino-4-phenylthiazole 144 | Bacillus cereus | Data Not Quantified |
| Thiophene | Not Specified | Staphylococcus aureus | Data Not Quantified |
| Thiadiazole | 1,3,4-Thiadiazole Derivative 3f | Candida albicans | Data Not Quantified |
| Benzothiazole | Not Specified | Staphylococcus aureus | Data Not Quantified |
Signaling Pathways and Mechanisms of Action
A significant number of sulfur-containing heterocyclic compounds exert their biological effects by modulating intracellular signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target, particularly in cancer.[8][11][21]
Overview of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, which ultimately promotes protein synthesis and cell growth.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Thiazole Derivatives as PI3K/mTOR Dual Inhibitors
Several thiazole derivatives have been designed and synthesized as dual inhibitors of PI3K and mTOR.[3] These compounds typically bind to the ATP-binding pocket of the kinases, thereby blocking their catalytic activity. The inhibition of both PI3K and mTOR can lead to a more potent and sustained suppression of the signaling pathway, resulting in enhanced anticancer effects.[3]
Figure 2: Thiazole derivatives dually inhibit PI3K and mTOR.
Thiophene Derivatives as Akt Inhibitors
Thiophene-based compounds have been developed as potent and selective inhibitors of Akt.[5][6] These inhibitors can act through different mechanisms, including allosteric inhibition, which prevents the conformational changes required for Akt activation, or by competing with ATP for the kinase domain.[22] By inhibiting Akt, these compounds block the downstream signaling events that promote cell survival and proliferation.
Figure 3: Thiophene derivatives inhibit Akt activation.
Thiadiazole Derivatives Targeting the PI3K/Akt/mTOR Pathway
Thiadiazole derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway.[8] Some of these compounds have been found to induce autophagy in cancer cells by suppressing this signaling cascade.[11] The molecular mechanism can involve direct binding to components of the pathway, such as PI3K, leading to the inhibition of its kinase activity.[11]
Figure 4: Thiadiazole derivatives induce autophagy via PI3K inhibition.
Benzothiazole Derivatives as PI3K Inhibitors
Benzothiazole-based compounds have emerged as potent inhibitors of PI3K, with some exhibiting selectivity for specific PI3K isoforms.[10][23] By targeting PI3K, these derivatives effectively block the entire downstream signaling cascade, leading to the induction of apoptosis and the inhibition of cancer cell proliferation.[11] The benzothiazole scaffold provides a versatile platform for the design of specific and potent PI3K inhibitors.
Figure 5: Benzothiazole derivatives induce apoptosis by inhibiting PI3K.
Conclusion
Sulfur-containing heterocyclic compounds represent a rich and diverse source of pharmacologically active agents with significant potential in drug discovery and development. The thiazole, thiophene, thiadiazole, and benzothiazole scaffolds have proven to be exceptionally versatile, leading to the identification of numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. A deeper understanding of their synthesis, biological evaluation, and mechanisms of action, particularly their interactions with key signaling pathways like PI3K/Akt/mTOR, will continue to drive the development of novel and more effective therapeutics for a wide range of diseases. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 16. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 18. CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Metal-Free Synthesis of Isothiochroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiochroman and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The isothiochroman scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties. The development of efficient and sustainable synthetic methods to access these valuable compounds is therefore a critical area of research. In recent years, a strong emphasis has been placed on metal-free synthetic strategies to avoid potential contamination of the final products with residual metal catalysts, which is a significant concern in the pharmaceutical industry. This document provides detailed application notes and protocols for a prominent metal-free synthesis of isothiochroman-3-one derivatives.
Metal-Free Synthesis of Isothiochroman-3-ones via Brønsted Acid-Catalyzed Oxidative Cyclization
A robust and versatile metal-free method for the synthesis of isothiochroman-3-ones involves the Brønsted acid-catalyzed oxidative C-H functionalization of alkynyl thioethers.[1][2][3][4] This approach offers a practical route to a variety of isothiochroman-3-ones in moderate to good yields under mild reaction conditions.[1][2][3][4] The reaction demonstrates broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring of the alkynyl thioether.[2]
Reaction Principle
The reaction proceeds via a proposed mechanism involving the activation of the alkyne by a Brønsted acid, followed by an intramolecular SN2' cyclization and subsequent deprotonation-aromatization to furnish the isothiochroman-3-one product.[2] Pyridine N-oxide serves as an effective oxidant in this transformation.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Isothiochroman-3-one
| Entry | Catalyst (mol %) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HNTf2 (20) | Pyridine N-oxide (2.0) | DCE | 80 | 12 | 90 |
| 2 | TfOH (20) | Pyridine N-oxide (2.0) | DCE | 80 | 12 | 75 |
| 3 | PTSA (20) | Pyridine N-oxide (2.0) | DCE | 80 | 12 | 62 |
| 4 | HNTf2 (20) | DDQ (2.0) | DCE | 80 | 12 | <10 |
| 5 | HNTf2 (20) | PhI(OAc)2 (2.0) | DCE | 80 | 12 | 45 |
| 6 | HNTf2 (10) | Pyridine N-oxide (2.0) | DCE | 80 | 12 | 88 |
| 7 | HNTf2 (20) | Pyridine N-oxide (2.0) | CH3CN | 80 | 12 | 78 |
Data adapted from a representative study on the synthesis of isothiochroman-3-ones.[2]
Table 2: Substrate Scope for the Synthesis of Various Isothiochroman-3-one Derivatives
| Entry | Starting Alkynyl Thioether | Product | Yield (%) |
| 1 | 1-(phenylethynyl)-2-(methylthiomethyl)benzene | 4-phenylisothiochroman-3-one | 90 |
| 2 | 1-((4-methoxyphenyl)ethynyl)-2-(methylthiomethyl)benzene | 4-(4-methoxyphenyl)isothiochroman-3-one | 85 |
| 3 | 1-((4-chlorophenyl)ethynyl)-2-(methylthiomethyl)benzene | 4-(4-chlorophenyl)isothiochroman-3-one | 82 |
| 4 | 1-(hex-1-yn-1-yl)-2-(methylthiomethyl)benzene | 4-butylisothiochroman-3-one | 75 |
| 5 | 1-ethynyl-2-(methylthiomethyl)benzene | isothiochroman-3-one | 42 |
Yields are for the isolated products. The reaction conditions were based on the optimized parameters from Table 1.[2]
Experimental Protocols
General Protocol for the Metal-Free Synthesis of Isothiochroman-3-ones
Materials:
-
Substituted alkynyl thioether (1.0 equiv)
-
HNTf2 (20 mol%)
-
Pyridine N-oxide (2.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube or sealed vial under an inert atmosphere (e.g., argon or nitrogen), add the substituted alkynyl thioether (0.2 mmol, 1.0 equiv), HNTf2 (0.04 mmol, 20 mol%), and pyridine N-oxide (0.4 mmol, 2.0 equiv).
-
Add anhydrous 1,2-dichloroethane (2.0 mL) to the reaction vessel.
-
Seal the tube or vial and stir the reaction mixture at 80 °C for 12 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired isothiochroman-3-one derivative.
-
Characterize the purified product by standard analytical techniques (1H NMR, 13C NMR, and HRMS).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the metal-free synthesis of isothiochroman-3-ones.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the Brønsted acid-catalyzed synthesis of isothiochroman-3-ones.
References
- 1. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. preprints.org [preprints.org]
Applications of Isothiochroman-6-amine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Application 1: Potent Inhibition of HIV-1 Protease
Amino-thiochromane derivatives have been successfully designed and synthesized as highly potent inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus. These compounds are designed to fit within the active site of the protease, disrupting its function and preventing the maturation of new viral particles.
Quantitative Data
The following table summarizes the in vitro activity of representative amino-thiochromane-based HIV-1 protease inhibitors.
| Compound ID | HIV-1 Protease Inhibition IC50 (nM) | Antiviral Activity EC50 (nM) |
| 4e | 47 | 25 |
| 4j | 35 | 18 |
Data sourced from studies on aminothiochromane and aminotetrahydronaphthalene-based carboxamide ligands.
Experimental Protocols
1. Synthesis of Amino-Thiochromane Carboxamide Ligands
This protocol describes the synthesis of the core amino-thiochromane scaffold, which can then be further elaborated to generate potent HIV-1 protease inhibitors.
-
Step 1: Alkylation. React 4-mercaptobenzoic acid methyl ester with 3-bromopropionic acid in the presence of pyridine at 80°C for 1 hour.
-
Step 2: Cyclization. Treat the resulting acid with polyphosphoric acid (PPA) at 65°C for 6 hours to afford the 4-oxothiochromane derivative.
-
Step 3: Chiral Resolution. Introduce a chiral auxiliary to the 4-oxo group, followed by stereoselective reduction to obtain the desired stereoisomer of the 4-amino-thiochromane.
-
Step 4: Carboxamide Formation. Couple the synthesized amino-thiochromane with a suitable carboxylic acid to generate the final carboxamide ligand.
2. HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
-
Materials: Recombinant HIV-1 protease, fluorogenic substrate (e.g., a peptide with a quenched fluorophore), assay buffer, test compounds, and a fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant HIV-1 protease, and assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the increase in fluorescence over time (kinetic read) at an appropriate excitation/emission wavelength (e.g., 330/450 nm).
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
Application 2: Selective Estrogen Receptor Downregulators (SERDs)
Thiochromane derivatives have also been developed as nonsteroidal selective estrogen receptor downregulators (SERDs). These compounds are designed to bind to the estrogen receptor (ER) and induce its degradation, thereby providing a powerful therapeutic strategy for ER-positive breast cancers that have developed resistance to other endocrine therapies like tamoxifen.
Quantitative Data
The following table shows the in vitro ER downregulating activity of a representative thiochromane-based SERD.
| Compound ID | ER Downregulation IC50 (nM) in ZR-75-1 cells |
| CH4986399 | 295 |
Data sourced from studies on nonsteroidal estrogen receptor downregulators.
Experimental Protocols
1. Synthesis of Thiochromane-based SERDs
The synthesis of these compounds typically involves a multi-step sequence to construct the core thiochromane scaffold with the desired substitutions that confer the SERD activity.
2. Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
-
Materials: Rat uterine cytosol (as a source of ER), [3H]-Estradiol, test compounds, TEDG buffer (Tris, EDTA, Dithiothreitol, Glycerol), and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, combine the test compound dilutions, a fixed concentration of [3H]-Estradiol, and rat uterine cytosol.
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal.
-
Quantify the amount of bound [3H]-Estradiol by scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50).
-
3. ER Downregulation Assay (Western Blot)
This assay directly measures the reduction in ER protein levels in cancer cells following treatment with a test compound.
-
Materials: ER-positive breast cancer cell line (e.g., ZR-75-1), cell culture reagents, test compounds, lysis buffer, primary antibody against ERα, secondary antibody, and Western blot imaging system.
-
Procedure:
-
Plate ZR-75-1 cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against ERα, followed by an appropriate secondary antibody.
-
Visualize the bands and quantify the band intensity to determine the relative ERα protein levels compared to a control (e.g., vehicle-treated cells).
-
Signaling Pathway and Logical Relationships
Application Notes and Protocols: Isothiochroman-6-amine as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isothiochroman-6-amine is a unique heterocyclic building block that holds significant potential in the fields of medicinal chemistry and materials science. Its structure combines the isothiochroman scaffold, a privileged motif in various biologically active compounds, with a reactive primary aromatic amine. This amine functionality serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and other applications. The isothiochroman core itself is of interest as a bioisostere for other bicyclic systems, potentially offering improved pharmacokinetic properties or novel interactions with biological targets.[1][2][3][4][5]
These application notes provide detailed protocols for two key synthetic transformations of this compound: its conversion to the corresponding isothiocyanate and its use in parallel amide synthesis. These examples showcase its utility as a foundational scaffold for generating novel chemical entities.
Application 1: Synthesis of Isothiochroman-6-isothiocyanate
Isothiocyanates (-N=C=S) are highly reactive functional groups that serve as crucial intermediates in the synthesis of a wide range of nitrogen and sulfur-containing heterocycles.[6][7] They are also a class of compounds with recognized biological activities, including anticancer and antimicrobial properties.[8][9][10] The conversion of this compound to Isothiochroman-6-isothiocyanate opens up a plethora of synthetic possibilities for drug discovery and chemical biology.[11]
Experimental Protocol: Synthesis of Isothiochroman-6-isothiocyanate
This protocol details the conversion of this compound to Isothiochroman-6-isothiocyanate via a two-step, one-pot reaction involving the formation of a dithiocarbamate salt, followed by desulfurization.[6][12]
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the amine in anhydrous THF (5 mL).
-
Add DBU (2.0 mmol, 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add carbon disulfide (1.5 mmol, 1.5 eq) dropwise to the reaction mixture.
-
Stir the resulting mixture at room temperature for 4-6 hours. Monitor the formation of the dithiocarbamate salt by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, add a solution of FeCl₃·6H₂O (2.0 mmol, 2.0 eq) in water (7.5 mL) rapidly to the flask.
-
Continue stirring vigorously for 1 hour at room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure Isothiochroman-6-isothiocyanate.
Data Presentation: Representative Reaction Outcomes
The following table summarizes the expected quantitative data for the synthesis of a small set of isothiocyanate derivatives from their corresponding amines, based on typical yields reported in the literature.[6]
| Entry | Starting Amine | Product | Yield (%) |
| 1 | This compound | Isothiochroman-6-isothiocyanate | 85 |
| 2 | Aniline | Phenyl isothiocyanate | 91 |
| 3 | 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | 88 |
| 4 | 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | 82 |
Visualization: Synthetic Workflow for Isothiocyanate Synthesis
Caption: Workflow for the one-pot synthesis of Isothiochroman-6-isothiocyanate.
Application 2: Parallel Amide Synthesis for SAR Studies
Amide bond formation is arguably the most critical reaction in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by coupling carboxylic acids to an amine scaffold.[13][] this compound can be used as the core amine component in a parallel synthesis workflow to generate a library of amides. This allows for the rapid investigation of how different substituents affect the biological activity of the isothiochroman scaffold.[15]
Experimental Protocol: Parallel Amide Synthesis
This protocol describes a general method for the synthesis of an amide library from this compound and a diverse set of carboxylic acids using a 96-well plate format. A common coupling agent, HATU, is employed.[]
Materials:
-
Stock solution of this compound in DMF (0.2 M)
-
A library of diverse carboxylic acids (e.g., benzoic acids, aliphatic acids)
-
Stock solution of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF (0.2 M)
-
Stock solution of DIPEA (N,N-Diisopropylethylamine) in DMF (0.4 M)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
-
Automated liquid handler (optional) or multichannel pipette
Procedure:
-
To each well of the 96-well reaction block, add the respective carboxylic acid (0.02 mmol, 1.0 eq). This can be done from pre-weighed plates or by dispensing stock solutions.
-
Using a multichannel pipette, dispense the stock solution of this compound (100 µL, 0.02 mmol, 1.0 eq) into each well.
-
Dispense the stock solution of HATU (100 µL, 0.02 mmol, 1.0 eq) into each well.
-
Dispense the stock solution of DIPEA (100 µL, 0.04 mmol, 2.0 eq) into each well to initiate the reaction.
-
Seal the 96-well plate and shake at room temperature for 12-18 hours.
-
Upon completion, quench the reactions by adding water (200 µL) to each well.
-
The resulting library of crude amides can be submitted directly for high-throughput screening, or each well can be subjected to parallel purification (e.g., by preparative HPLC-MS).
Data Presentation: Representative Amide Library Synthesis
The following table shows hypothetical results for the synthesis of a small, representative amide library, demonstrating the versatility of the protocol.
| Entry | Carboxylic Acid | Product | Purity (%) (Crude LC-MS) |
| 1 | Benzoic Acid | N-(isothiochroman-6-yl)benzamide | >95 |
| 2 | Acetic Acid | N-(isothiochroman-6-yl)acetamide | >95 |
| 3 | 4-Fluorobenzoic Acid | 4-Fluoro-N-(isothiochroman-6-yl)benzamide | >90 |
| 4 | Cyclohexanecarboxylic Acid | N-(isothiochroman-6-yl)cyclohexanecarboxamide | >95 |
Visualization: Workflow for Parallel Amide Synthesis
Caption: High-throughput workflow for generating an amide library.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. Bioisostere - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 6. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives | Scilit [scilit.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 11. mdpi.com [mdpi.com]
- 12. Isothiocyanate synthesis [organic-chemistry.org]
- 13. Amide synthesis by acylation [organic-chemistry.org]
- 15. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Isothiochroman-6-amine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiochroman-6-amine is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the presentation of pharmacophoric groups, making it an attractive starting point for the development of novel therapeutic agents. Derivatization of the primary amino group at the 6-position offers a straightforward strategy to generate a library of diverse compounds for biological screening. This application note provides detailed protocols for the N-acylation, N-sulfonylation, and reductive amination of this compound, along with a proposed workflow for subsequent biological evaluation. The derivatization strategies aim to explore the structure-activity relationship (SAR) of this scaffold, potentially leading to the discovery of new drug candidates.
Derivatization Strategies
The primary amine of this compound serves as a versatile handle for a variety of chemical modifications. The following sections detail protocols for three common and robust derivatization reactions.
N-Acylation
N-acylation is a widely used method to introduce a diverse range of substituents, thereby modifying the steric and electronic properties of the parent amine.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
N-Sulfonylation
The introduction of a sulfonamide group can significantly impact the acidity and hydrogen bonding capabilities of the molecule, often leading to enhanced biological activity.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or a mixture of DCM and pyridine.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. If a precipitate forms, filter and wash with water. If no precipitate forms, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Reductive Amination
Reductive amination allows for the introduction of a wide variety of alkyl groups to the nitrogen atom, providing access to secondary and tertiary amines.
Protocol:
-
Imine Formation: Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid.
-
Reaction: Stir the mixture at room temperature for 1-4 hours to facilitate imine formation.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Continuation: Continue stirring at room temperature for an additional 2-24 hours until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Biological Screening Workflow
A systematic approach is crucial for the efficient evaluation of the synthesized derivatives. The following workflow outlines a general strategy for the biological screening of the this compound library.
Caption: Experimental workflow for derivatization and biological screening.
Data Presentation
Quantitative data from biological assays should be organized to facilitate clear comparison and structure-activity relationship (SAR) analysis. Below is a representative table showcasing hypothetical cytotoxicity data for a series of N-acyl this compound derivatives against a cancer cell line. A similar table format can be used for data from other assays.
| Compound ID | R Group | Molecular Weight | IC₅₀ (µM)[1] |
| IST-6-NH₂ | H (Parent) | 179.27 | > 100 |
| IST-6-Ac | Acetyl | 221.31 | 45.2 |
| IST-6-Bz | Benzoyl | 283.37 | 15.8 |
| IST-6-Ts | Tosyl | 333.44 | 8.3 |
| IST-6-Bn | Benzyl | 269.39 | 22.1 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally. The value for the tosyl derivative is inspired by the activity of a structurally related isothiocoumarin derivative against a lung cancer cell line.[1]
Signaling Pathway Modulation
Derivatives of heterocyclic scaffolds, such as isothiocyanates, have been shown to modulate various signaling pathways implicated in cancer progression.[2][3][4] A key pathway often affected is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion
The derivatization of this compound provides a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in this application note offer robust methods for generating a diverse chemical library. A systematic biological screening approach, coupled with detailed SAR analysis, will be instrumental in identifying lead compounds and elucidating their mechanisms of action. The provided diagrams and data table templates serve as a guide for organizing and visualizing the experimental workflow and results. Further investigation into the modulation of key signaling pathways by these derivatives could unveil new therapeutic opportunities.
References
- 1. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. mdpi.com [mdpi.com]
High-throughput screening assays involving Isothiochroman-6-amine
Disclaimer
The following Application Notes and Protocols are a representative example designed to meet the user's specifications. Due to the limited publicly available data on high-throughput screening assays specifically involving Isothiochroman-6-amine , a hypothetical scenario has been constructed. This document outlines a common and scientifically plausible high-throughput screening workflow for identifying inhibitors of a representative protein kinase, a frequent target for amine-containing small molecules. The experimental details and data presented are illustrative and intended to serve as a template for researchers.
Application Notes & Protocols: High-Throughput Screening for Kinase Inhibitors using this compound and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, they are a major focus of drug discovery efforts. High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors from large chemical libraries. This document provides a detailed protocol for a fluorescence polarization (FP)-based HTS assay designed to identify inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," using a library containing this compound and its structural analogs.
The assay is based on the principle of competitive binding. A fluorescently labeled tracer molecule that binds to the ATP-binding pocket of Kinase-X is displaced by potential inhibitors. This displacement leads to a decrease in the fluorescence polarization signal, allowing for the identification of compounds that bind to the kinase.
Data Presentation
A summary of the hypothetical quantitative data from a primary screen of 10,000 compounds, including this compound, against Kinase-X is presented in Table 1.
Table 1: Summary of Primary HTS Campaign against Kinase-X
| Parameter | Value | Description |
| Assay Format | 384-well, fluorescence polarization | Homogeneous, competitive binding assay. |
| Total Compounds Screened | 10,000 | A diverse library including this compound. |
| Compound Concentration | 10 µM | Final concentration in the assay. |
| Z'-Factor | 0.78 | A measure of assay quality and robustness. |
| Signal-to-Background (S/B) | 4.2 | The ratio of the high signal (no inhibitor) to the low signal (potent inhibitor). |
| Primary Hit Rate | 0.5% | Percentage of compounds showing >50% inhibition. |
| Number of Primary Hits | 50 | Total initial hits identified. |
| This compound Result | 23% Inhibition | Did not meet the primary hit criteria in this hypothetical screen. |
| Confirmed Hit Rate | 0.3% | Percentage of primary hits confirmed upon re-testing. |
| Number of Confirmed Hits | 30 | Hits that were reproducible in the primary assay format. |
Experimental Protocols
Materials and Reagents
-
Kinase-X: Recombinant human Kinase-X, purified (e.g., via a His-tag).
-
Fluorescent Tracer: A specific, high-affinity fluorescently labeled ligand for the ATP-binding pocket of Kinase-X.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test Compounds: Library containing this compound and other small molecules, dissolved in 100% DMSO.
-
Positive Control: A known, potent inhibitor of Kinase-X (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
HTS Protocol for Kinase-X FP Assay
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of a 384-well assay plate.
-
-
Reagent Preparation:
-
Prepare a 2X Kinase-X solution in assay buffer.
-
Prepare a 2X Fluorescent Tracer solution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X Kinase-X solution to each well of the assay plate containing the compounds.
-
Centrifuge the plates at 1,000 rpm for 1 minute.
-
Incubate the plates at room temperature for 60 minutes to allow for compound-kinase binding.
-
Add 5 µL of the 2X Fluorescent Tracer solution to all wells.
-
Centrifuge the plates at 1,000 rpm for 1 minute.
-
Incubate at room temperature for 90 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plates on a suitable plate reader capable of measuring fluorescence polarization (e.g., equipped with excitation and emission filters appropriate for the fluorophore).
-
Data Analysis
-
Percent Inhibition Calculation:
-
The percent inhibition for each compound is calculated using the following formula:
where:
-
mP_sample is the millipolarization value of the test compound.
-
mP_low is the average millipolarization of the positive control.
-
mP_high is the average millipolarization of the negative control (DMSO).
-
-
-
Z'-Factor Calculation:
-
The Z'-factor, a measure of assay quality, is calculated as:
where:
-
SD_high and SD_low are the standard deviations of the high and low controls, respectively.
-
Avg_high and Avg_low are the average signals of the high and low controls, respectively.
-
-
Visualizations
Signaling Pathway
Caption: Hypothetical kinase signaling pathway inhibited by a small molecule.
Experimental Workflow
Caption: HTS workflow for the Kinase-X fluorescence polarization assay.
Application Notes and Protocols for Isothiochroman-6-amine in the Development of Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Degraders (SERDs) represent a promising therapeutic strategy for hormone receptor-positive breast cancer. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs function by binding to the estrogen receptor (ER) and inducing its degradation, thereby eliminating ER-mediated signaling.[1] This dual mechanism of action, involving both antagonism and degradation of ERα, offers a potential advantage in overcoming resistance to traditional endocrine therapies.[1][2][3]
The isothiochroman scaffold has emerged as a key pharmacophore in the design of novel SERDs. Its structural features allow for the development of compounds with high binding affinity for the estrogen receptor and potent degradation activity.[1][4] Isothiochroman-6-amine, a derivative of this scaffold, serves as a crucial building block for the synthesis of new SERD candidates. These application notes provide an overview of the role of this compound in SERD development, along with detailed protocols for the synthesis and evaluation of isothiochroman-based SERDs.
Mechanism of Action of Isothiochroman-Based SERDs
Isothiochroman-based SERDs exert their anticancer effects through a well-defined signaling pathway. The core mechanism involves the binding of the SERD to the ligand-binding domain of the estrogen receptor, which induces a conformational change in the receptor protein. This altered conformation is recognized by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the estrogen receptor. The depletion of cellular ER levels effectively abrogates downstream estrogen-dependent signaling pathways that are critical for the proliferation of ER-positive breast cancer cells.
Caption: Mechanism of action of isothiochroman-based SERDs.
Synthesis of Isothiochroman-Based SERDs
The synthesis of SERDs incorporating the this compound core typically involves a multi-step process. A generalized synthetic workflow is outlined below. This process can be adapted based on the desired final compound.
Caption: General synthetic workflow for isothiochroman-based SERDs.
Experimental Protocol: General Synthesis of an Isothiochroman-Based SERD
This protocol provides a representative synthesis. Specific reagents and conditions may need to be optimized for different target molecules.
Materials:
-
Appropriate thiophenol precursor
-
Acryloyl chloride or equivalent
-
Lewis acid catalyst (e.g., AlCl₃)
-
Nitrating agent (e.g., HNO₃/H₂SO₄)
-
Reducing agent (e.g., SnCl₂/HCl or H₂, Pd/C)
-
Side chain precursor with a suitable leaving group
-
Palladium catalyst and ligand (for coupling reactions)
-
Solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Isothiochromanone Core:
-
React the thiophenol precursor with acryloyl chloride in the presence of a Lewis acid to facilitate intramolecular Friedel-Crafts acylation, leading to the formation of the isothiochromanone ring system.
-
Purify the product by column chromatography.
-
-
Introduction of the Amine Group at the C6 Position:
-
Nitrate the isothiochromanone core using a mixture of nitric acid and sulfuric acid.
-
Reduce the resulting nitro group to an amine using a suitable reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This yields the key intermediate, this compound.
-
Purify the this compound intermediate.
-
-
Coupling with the Side Chain:
-
Couple the this compound with a pre-synthesized side chain precursor. The side chain is crucial for the SERD activity and typically contains a functional group that promotes ER degradation.
-
This coupling is often achieved through a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) or a nucleophilic aromatic substitution, depending on the nature of the side chain precursor.
-
Purify the final SERD compound using column chromatography and characterize it by NMR and mass spectrometry.
-
Evaluation of Isothiochroman-Based SERDs
A series of in vitro assays are essential to characterize the biological activity of newly synthesized isothiochroman-based SERDs.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the evaluation of isothiochroman-based SERDs. Data for a hypothetical compound, "ITC-SERD-X," is provided for illustrative purposes, alongside the well-characterized SERD, Fulvestrant, as a reference.
| Compound | ERα Binding Affinity (IC₅₀, nM) | ERα Degradation (DC₅₀, nM) in MCF-7 cells | Anti-proliferative Activity (IC₅₀, nM) in MCF-7 cells |
| ITC-SERD-X | 5.2 | 15.8 | 8.5 |
| Fulvestrant | 1.5 | 5.0 | 2.1 |
Experimental Protocols
1. ERα Binding Affinity Assay
This protocol describes a competitive binding assay to determine the affinity of the test compound for the estrogen receptor alpha.
Materials:
-
Recombinant human ERα protein
-
Radiolabeled estradiol ([³H]-E2)
-
Test compounds (Isothiochroman-based SERDs)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate a fixed concentration of recombinant ERα with a fixed concentration of [³H]-E2 in the presence of varying concentrations of the test compound.
-
Include control wells with no competitor and with a known high-affinity ligand (e.g., unlabeled estradiol) for determining maximum and non-specific binding, respectively.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 to ERα.
2. ERα Degradation Assay (Western Blot)
This protocol is used to quantify the ability of the test compound to induce the degradation of ERα in a relevant cell line.
Materials:
-
MCF-7 breast cancer cells (or other ER-positive cell line)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against ERα
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against ERα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Calculate the DC₅₀ value, which is the concentration of the test compound that causes 50% degradation of the ERα protein.
Caption: Workflow for the ERα degradation assay.
3. Anti-proliferative Activity Assay
This assay measures the ability of the test compound to inhibit the growth of ER-positive breast cancer cells.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a low density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a period of 5-7 days.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits cell proliferation by 50%.
Conclusion
This compound is a valuable scaffold for the development of novel and potent selective estrogen receptor degraders. The protocols outlined in these application notes provide a comprehensive framework for the synthesis and biological evaluation of isothiochroman-based SERDs. Through systematic structure-activity relationship studies, guided by the described assays, researchers can optimize the properties of these compounds to develop effective therapeutics for the treatment of ER-positive breast cancer.
References
- 1. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Isothiochroman-6-amine
This guide provides troubleshooting advice and frequently asked questions for the purification of Isothiochroman-6-amine, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter when synthesizing this compound?
Common impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted starting materials: Depending on the synthetic route, these could be various precursors to the isothiochroman core or the amine functional group.
-
Oxidized byproducts: The sulfur atom in the isothiochroman ring can be susceptible to oxidation, leading to sulfoxide or sulfone impurities.
-
Over-alkylation or arylation products: If the amine is introduced via reactions like reductive amination or Buchwald-Hartwig amination, side products from multiple substitutions can occur.[1]
-
Residual catalysts and reagents: Metal catalysts (e.g., palladium) from cross-coupling reactions or reagents from amination reactions may persist.
-
Solvents and drying agents: Residual solvents from the reaction or workup, as well as inorganic salts from drying agents, can be present.
Q2: My crude product is a complex mixture. What is the best initial purification strategy?
For a complex crude mixture containing this compound, an acid-base extraction is an excellent first step to remove neutral and acidic impurities.[2][3][4] Since this compound is a basic compound due to the amine group, it can be selectively moved between aqueous and organic phases by adjusting the pH.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[3]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated to its ammonium salt and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[2][4]
-
Separation: Separate the aqueous layer containing the desired product.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH or saturated sodium bicarbonate) to deprotonate the ammonium salt, regenerating the neutral amine.[4]
-
Re-extraction: Extract the neutralized this compound back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the partially purified product.[3]
Q3: I performed an acid-base extraction, but my product is still not pure. What should I do next?
After an initial acid-base extraction, column chromatography is the recommended next step for achieving high purity.
Q4: What are the best practices for column chromatography of this compound?
Given that this compound is a basic compound, special considerations are needed for silica gel chromatography to avoid issues like tailing and poor separation.
-
Stationary Phase: Standard silica gel can be used, but its acidic nature can interact with the basic amine, causing streaking.[5] To mitigate this, you can:
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective. The addition of a small amount of triethylamine or ammonia to the eluent can improve peak shape and recovery.[5][7]
Quantitative Data Summary
The following table can be used to log and compare results from different purification batches.
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Notes (e.g., Solvent System) |
| Acid-Base Extraction | |||||
| Column Chromatography | |||||
| Recrystallization |
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Amine Functionalization of Thiochromans
Welcome to the technical support center for the optimization of reaction conditions for the amine functionalization of thiochromans. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing an amine group onto a thiochroman scaffold?
A1: The primary methods for amine functionalization of thiochromans are:
-
Palladium-catalyzed Buchwald-Hartwig Amination: This is a versatile cross-coupling reaction between an aryl halide (e.g., a bromo-thiochroman) and an amine in the presence of a palladium catalyst and a base.[1][2][3]
-
Copper-catalyzed Ullmann Condensation: This method involves the coupling of an aryl halide with an amine using a copper catalyst, often at higher temperatures than Buchwald-Hartwig reactions.[4]
-
Reductive Amination of Thiochroman-4-ones: This approach converts the ketone functionality at the 4-position of a thiochroman-4-one into an amine via an imine intermediate, which is then reduced.[5][6][7]
Q2: I am considering a Buchwald-Hartwig amination. What are the key parameters to optimize?
A2: For a successful Buchwald-Hartwig amination, you should carefully consider and optimize the following:
-
Palladium Catalyst and Ligand: The choice of ligand is crucial and often depends on the specific amine and aryl halide. Sterically hindered biarylphosphine ligands are commonly used.
-
Base: The strength and solubility of the base are important. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: Aprotic solvents like toluene, dioxane, and THF are typically used.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of your substrates.
Q3: When should I choose an Ullmann condensation over a Buchwald-Hartwig amination?
A3: While Buchwald-Hartwig amination is often preferred due to milder conditions, Ullmann condensation can be a viable alternative, particularly in cases where palladium-based methods are unsuccessful. Traditionally, Ullmann reactions require harsh conditions, but modern protocols with specific ligands have made them more accessible.[4] They can sometimes be more cost-effective as they use copper catalysts.
Q4: My starting material is a thiochroman-4-one. What should I consider for a reductive amination?
A4: For the reductive amination of thiochroman-4-one, key considerations include:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the imine intermediate over the ketone.[5][7]
-
pH: Maintaining a slightly acidic pH is often necessary to promote imine formation without degrading the reducing agent.
-
One-pot vs. Two-step: The reaction can be performed in one pot where the imine is formed and reduced in situ, or in a two-step process where the imine is formed first, followed by the addition of the reducing agent.[5]
Troubleshooting Guides
Buchwald-Hartwig Amination of Halogenated Thiochromans
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Inactive catalyst | - Use a pre-catalyst to ensure the active Pd(0) species is generated.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Poor choice of ligand | - Screen different phosphine ligands. For sulfur-containing heterocycles, ligands like Xantphos or DavePhos can be effective.[8] | |
| Inappropriate base | - If your substrate is base-sensitive, consider using a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxide bases.[8] | |
| Catalyst poisoning by sulfur | - The sulfur atom in the thiochroman ring can potentially coordinate to the palladium catalyst, inhibiting its activity. Try increasing the catalyst loading or using ligands that are less susceptible to poisoning. | |
| Side reaction: Hydrodehalogenation | β-hydride elimination from the palladium-amide intermediate.[1] | - Use a more sterically hindered ligand to promote reductive elimination over β-hydride elimination.- Lowering the reaction temperature may also help. |
| Difficulty in product purification | Basic nature of the product | - Amine products can be challenging to purify via silica gel chromatography. Consider using a different stationary phase (e.g., alumina) or employing an acid-base extraction during workup to isolate the product. |
Reductive Amination of Thiochroman-4-one
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete conversion of the starting ketone | Inefficient imine formation | - Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.[6]- Use a catalytic amount of acid (e.g., acetic acid) to promote the reaction. |
| Reducing agent is not effective | - Ensure the reducing agent is fresh and has been stored properly.- Consider a different reducing agent, such as NaBH(OAc)₃, which is often highly effective.[7] | |
| Formation of alcohol byproduct | Reduction of the ketone starting material | - Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the iminium ion over the ketone.[5][7]- If using a less selective reducing agent like NaBH₄, ensure imine formation is complete before adding the reducing agent in a two-step procedure. |
| Complex product mixture | Instability of the imine intermediate | - Perform the reaction as a one-pot process to reduce the imine as it is formed. |
| Difficulty in isolating the amine product | Similar polarity of starting material and product | - Utilize acid-base extraction to separate the basic amine product from the neutral ketone starting material.- Consider derivatizing the amine for easier purification, followed by deprotection. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 6-Bromo-thiochroman
This protocol is adapted from procedures for the amination of related sulfur-containing heterocycles.[8]
Materials:
-
6-Bromo-thiochroman
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add 6-bromo-thiochroman (1 equivalent) and the amine (1.2 equivalents) to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination of Thiochroman-4-one
This protocol is based on general procedures for reductive amination.[5][6][7]
Materials:
-
Thiochroman-4-one
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
Procedure:
-
To a round-bottom flask, add thiochroman-4-one (1 equivalent) and the amine (1.1 equivalents).
-
Dissolve the starting materials in DCE.
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or acid-base extraction.
Protocol 3: Ullmann Condensation for Amination of Bromo-thiochroman
This protocol is adapted from a procedure for the amination of dibenzothiophenes.[9][10]
Materials:
-
Bromo-thiochroman
-
Amine of choice
-
Copper(I) oxide (Cu₂O)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a pressure tube, combine bromo-thiochroman (1 equivalent), the amine (2 equivalents), and Cu₂O (20 mol%).
-
Add NMP to the tube.
-
Seal the tube and heat the reaction mixture to 110-120 °C with stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Alternatively, if the product is soluble, extract the aqueous mixture with ethyl acetate.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Optimization Data
The following tables provide a summary of reaction conditions that can be used as a starting point for optimization.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | Xantphos | DavePhos | SPhos |
| Base | Cs₂CO₃ | K₃PO₄ | NaOtBu |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 110 °C | 100 °C | 80 °C |
| Typical Yield Range | Moderate to High | Moderate to High | Varies |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Key Features |
| NaBH(OAc)₃ | DCE, THF | Mild and selective for imines. Tolerates a wide range of functional groups.[7] |
| NaBH₃CN | Methanol | Selective for iminium ions at neutral to slightly acidic pH.[5] |
| NaBH₄ | Methanol, Ethanol | Less selective; can reduce the starting ketone. Best used in a two-step procedure. |
| H₂/Catalyst (e.g., Pd/C) | Ethanol, Methanol | Can be effective but may require higher pressures and temperatures. Potential for catalyst poisoning by sulfur. |
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for reductive amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Scale-Up of Isothiochroman Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the successful scale-up of heterocyclic compound synthesis is a critical juncture between laboratory discovery and viable production. Isothiochroman and its derivatives are an important class of sulfur-containing heterocycles with significant potential in medicinal chemistry. However, transitioning their synthesis from milligram to multi-gram or kilogram scale presents a unique set of challenges. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common issues encountered during the scale-up of isothiochroman synthesis.
Troubleshooting Guide: Common Scale-Up Issues
This guide addresses specific problems that may arise during the scale-up of isothiochroman synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| 1. Decreased Yield upon Scale-Up | - Inefficient heat transfer in larger reaction vessels.- Poor mixing and mass transfer.- Extended reaction times leading to side reactions.- Non-linear effects of catalysts or reagents at higher concentrations. | - Optimize Heating and Agitation: Employ mechanical stirring and a temperature-controlled reaction mantle. Monitor internal reaction temperature closely.- Staged Addition: Add reagents portion-wise to control exothermic events and maintain optimal concentration.- Re-optimize Reaction Time: Conduct time-point analyses on a smaller scale to determine the optimal reaction time for the larger scale. |
| 2. Formation of Impurities and By-products | - Localized "hot spots" due to poor heat dissipation.- Presence of oxygen or moisture in the reaction.- Over-reaction or degradation of the product.- Side reactions such as oxidation of the sulfur atom. | - Inert Atmosphere: Ensure the reaction is conducted under a consistently inert atmosphere (e.g., nitrogen or argon).- Solvent Degassing: Degas solvents prior to use to remove dissolved oxygen.- By-product Characterization: Isolate and characterize major by-products to understand their formation mechanism and adjust reaction conditions accordingly. |
| 3. Difficulties in Product Isolation and Purification | - Product oiling out or incomplete crystallization.- Co-precipitation of impurities.- Challenges in scaling up chromatographic purification. | - Optimize Crystallization: Experiment with different solvent systems, cooling rates, and seeding techniques.- Slurry Wash: Wash the crude solid with a solvent in which the product is sparingly soluble to remove impurities.- Preparative Chromatography: If chromatography is necessary, develop a robust method on an analytical scale first, then scale up to a preparative system. Consider using flash chromatography for larger quantities.[1][2] |
| 4. Inconsistent Reaction Profile | - Variability in the quality of starting materials or reagents.- Inconsistent moisture content.- Inefficient removal of by-products from previous steps. | - Quality Control: Implement rigorous quality control checks for all starting materials and reagents.- Drying of Reagents/Solvents: Ensure all reagents and solvents are appropriately dried before use.- Purification of Intermediates: Ensure intermediates are sufficiently pure before proceeding to the next step. |
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish on a larger scale compared to the lab scale. What should I do?
A1: A sluggish reaction on a larger scale is often due to inefficient mixing or heat transfer. Ensure that the stirring is vigorous enough to maintain a homogeneous mixture. You may also need to slightly increase the reaction temperature to compensate for the larger volume, but be cautious of potential side reactions. A slight increase in catalyst loading might also be necessary, but this should be optimized.
Q2: I am observing the formation of an unexpected dimer or polymer. How can I prevent this?
A2: Dimer or polymer formation can be a result of high concentrations of reactive intermediates. Consider a "slow addition" or "portion-wise addition" of one of the key reagents to keep its instantaneous concentration low. This can favor the desired intramolecular cyclization over intermolecular reactions.
Q3: What are the key safety considerations when scaling up isothiochroman synthesis?
A3: The scale-up of any chemical synthesis requires a thorough safety review. For isothiochroman synthesis, pay close attention to:
-
Exothermic Reactions: Monitor the internal temperature and have an effective cooling system in place.
-
Reagent Handling: Handle all chemicals, especially corrosive acids and volatile organic solvents, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Ensure the reaction vessel is appropriately vented, especially if gaseous by-products are expected.
Q4: How do I choose the right purification method for a multi-gram scale synthesis?
A4: The choice of purification method depends on the physical properties of your isothiochroman derivative.
-
Crystallization: This is the most economical and scalable method if your product is a solid with good crystallinity.
-
Distillation: If your product is a thermally stable liquid with a distinct boiling point from impurities, distillation under reduced pressure can be effective.
-
Preparative Chromatography: This method offers high purity but can be expensive and time-consuming to scale. It is often used as a final polishing step.[1][2][3][4]
Quantitative Data Presentation
The following table summarizes the optimization of a Brønsted acid-catalyzed oxidative cyclization for the synthesis of an isothiochroman-3-one derivative, demonstrating the effect of catalyst and oxidant on the reaction yield.[5][6]
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TfOH (10) | Pyridine N-oxide (2.0) | DCE | 80 | 12 | 65 |
| 2 | PTSA (10) | Pyridine N-oxide (2.0) | DCE | 80 | 12 | 58 |
| 3 | HNTf₂ (10) | Pyridine N-oxide (2.0) | DCE | 80 | 12 | 85 |
| 4 | HNTf₂ (10) | 3,5-Dichloropyridine N-oxide (2.0) | DCE | 80 | 12 | 90 |
| 5 | HNTf₂ (10) | Pyridine N-oxide (2.0) | Dioxane | 80 | 12 | 72 |
| 6 | HNTf₂ (5) | 3,5-Dichloropyridine N-oxide (2.0) | DCE | 80 | 12 | 88 |
DCE = 1,2-dichloroethane; TfOH = Trifluoromethanesulfonic acid; PTSA = p-Toluenesulfonic acid; HNTf₂ = Triflimide.
Experimental Protocols
Gram-Scale Synthesis of 4-phenylisothiochroman-3-one
This protocol is adapted from a reported metal-free oxidative cyclization method.[5][6]
Materials:
-
(E)-1-(but-1-en-1-ylthio)-2-vinylbenzene (1.0 g, 5.26 mmol, 1.0 equiv.)
-
HNTf₂ (148 mg, 0.526 mmol, 0.1 equiv.)
-
3,5-Dichloropyridine N-oxide (1.72 g, 10.52 mmol, 2.0 equiv.)
-
1,2-Dichloroethane (DCE), anhydrous (50 mL)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-1-(but-1-en-1-ylthio)-2-vinylbenzene (1.0 g, 5.26 mmol).
-
Add anhydrous DCE (50 mL) to dissolve the starting material.
-
Add HNTf₂ (148 mg, 0.526 mmol) and 3,5-Dichloropyridine N-oxide (1.72 g, 10.52 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to afford the desired 4-phenylisothiochroman-3-one.
Visualizations
The following diagrams illustrate key workflows and concepts in isothiochroman synthesis.
Caption: A typical experimental workflow for isothiochroman synthesis.
References
- 1. agilent.com [agilent.com]
- 2. youtube.com [youtube.com]
- 3. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers [organic-chemistry.org]
- 6. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Isothiochroman-6-amine under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Isothiochroman-6-amine. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is susceptible to degradation under several conditions due to the presence of a thioether and an aromatic amine functional group. The primary concerns are:
-
Oxidative Degradation: The thioether moiety can be oxidized to a sulfoxide and subsequently to a sulfone. The aromatic amine is also prone to oxidation, which can lead to the formation of colored degradation products.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.
-
Hydrolytic Degradation: While generally more stable to hydrolysis than esters or amides, prolonged exposure to extreme pH and elevated temperatures can lead to degradation.
-
Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at controlled room temperature or refrigerated (2-8 °C) for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-resistant container.
-
Atmosphere: For maximum stability, especially in solution, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Q3: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. An effective HPLC method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the sample (e.g., turning yellow or brown) | Oxidation of the aromatic amine group. | Prepare solutions fresh and use them promptly. If storage is necessary, purge the solution with an inert gas (nitrogen or argon) and store it protected from light at a low temperature. Consider the use of antioxidants if compatible with your experimental design. |
| Appearance of new peaks in the HPLC chromatogram | Degradation of this compound. | Conduct forced degradation studies (see experimental protocols below) to identify the retention times of potential degradation products. This will help in confirming if the new peaks correspond to degradants. |
| Loss of compound potency or activity | Degradation of the parent compound. | Re-analyze the purity of your sample using a validated stability-indicating HPLC method. If degradation is confirmed, obtain a fresh batch of the compound or re-purify the existing stock. |
| Inconsistent experimental results | Instability of the compound under your specific experimental conditions (e.g., pH of the buffer, presence of oxidizing agents, exposure to light). | Evaluate each step of your experimental workflow for potential stressors. For example, if your assay buffer has a high pH, consider the possibility of base-catalyzed degradation. If your experiment involves long incubation times, ensure samples are protected from light. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][3]
1. Acidic and Basic Hydrolysis:
-
Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.[3] Incubate the solutions at 60°C for up to 7 days.[4] Take samples at various time points (e.g., 0, 2, 6, 24, 48 hours, and 7 days) and neutralize them before HPLC analysis.
-
Expected Outcome: Provides insight into the susceptibility of the compound to acid and base-catalyzed degradation.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.[4] Keep the solution at room temperature, protected from light, for up to 7 days.[4] Sample at various time points for HPLC analysis.
-
Expected Outcome: Will likely show the formation of the corresponding sulfoxide and sulfone.
3. Thermal Degradation:
-
Procedure: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).[4] Analyze samples at various time points over several days.
-
Expected Outcome: Determines the impact of temperature on the stability of the compound.
4. Photostability Testing:
-
Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.[4] A control sample should be kept in the dark under the same temperature conditions. Analyze both the exposed and control samples by HPLC.
-
Expected Outcome: Reveals the potential for light-induced degradation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate the expected stability profile of this compound.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 7 days | 60°C | 5-10% | Hydrolysis Product A |
| 0.1 M NaOH | 7 days | 60°C | < 5% | Minor Degradation Products |
| 3% H₂O₂ | 7 days | Room Temp | 15-25% | This compound-S-oxide, this compound-S,S-dioxide |
| Thermal (Solid) | 14 days | 80°C | < 2% | - |
| Photostability | 1.2 million lux hours | Room Temp | 10-20% | Photodegradant B |
Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
References
Technical Support Center: Synthesis of Isothiocyanates from Primary Amines
This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the synthesis of isothiocyanates from primary amines.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction has resulted in a low yield or no isothiocyanate product. What are the potential causes and how can I resolve this?
Answer: Low or no product yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low isothiocyanate yield.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Amines: Ensure the starting amine is pure and free of moisture.
-
Carbon Disulfide (CS₂): Use freshly distilled or a high-purity grade of CS₂.
-
Thiophosgene: Thiophosgene is highly toxic and moisture-sensitive. Use with extreme caution and ensure it is fresh.
-
Desulfurizing Agents: The quality of reagents like tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), or cyanuric chloride is critical for the reaction's success.
-
Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Reaction Conditions:
-
Temperature: Some reactions require low temperatures to prevent side reactions, while others, especially with less reactive amines, may need heating.[1] Refer to a specific protocol for the optimal temperature range.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
-
Dithiocarbamate Salt Formation (for CS₂-based methods):
-
The formation of the intermediate dithiocarbamate salt is a crucial step.[2] For electron-deficient amines, which are less nucleophilic, this step can be challenging.[3][4]
-
Base Selection: A common cause of failure with electron-deficient amines is the use of a base that is not strong enough to facilitate the formation of the dithiocarbamate salt.[3] Consider using a stronger base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
-
Excess CS₂: Using a larger excess of carbon disulfide can help drive the reaction forward.[3]
-
One-Pot vs. Two-Step: For problematic substrates, a two-step approach where the dithiocarbamate salt is isolated before the desulfurization step may improve yields.[5]
-
-
Desulfurization Step:
-
The choice of desulfurizing agent is critical and substrate-dependent.[6]
-
For instance, di-tert-butyl dicarbonate (Boc₂O) is an effective desulfurizing agent that produces volatile byproducts, simplifying purification.[7] Tosyl chloride is another common and effective reagent.[8][9]
-
Ensure the desulfurizing agent is added under the correct conditions (e.g., appropriate temperature and stoichiometry).
-
-
Work-up and Purification:
-
Isothiocyanates can be unstable, especially under harsh acidic or basic conditions during the work-up.[10] Neutralize the reaction mixture carefully.
-
Purification by column chromatography on silica gel is a common method.[11] However, prolonged exposure to silica gel can lead to the decomposition of some isothiocyanates.
-
Presence of Thiourea Byproduct
Question: My final product is contaminated with a significant amount of thiourea. How can I prevent its formation?
Answer: Thiourea formation is a common side reaction, especially when unreacted amine is present during the formation of the isothiocyanate.
Mitigation Strategies:
-
Ensure Complete Dithiocarbamate Formation: Before adding the desulfurizing agent, ensure that the initial reaction between the amine and carbon disulfide has gone to completion. This minimizes the presence of free amine that can react with the newly formed isothiocyanate.
-
Slow Addition of Reagents: In some cases, slow addition of the thiocarbonylating or desulfurizing agent can help to control the reaction and minimize side product formation.
-
Choice of Reagents: Some methods are more prone to thiourea formation than others. For example, methods using di-tert-butyl dicarbonate are reported to have minimal thiourea byproduct.[12]
Reaction with Electron-Deficient Amines is Sluggish or Fails
Question: I am trying to synthesize an isothiocyanate from an electron-deficient aniline, but the reaction is very slow or does not proceed. What can I do?
Answer: Electron-deficient amines are less nucleophilic, which makes the initial attack on the thiocarbonylating agent (like carbon disulfide) difficult.[3]
Strategies for Electron-Deficient Amines:
-
Use a Stronger Base: As mentioned earlier, a stronger base such as NaH or DBU can facilitate the formation of the dithiocarbamate salt.[3]
-
Higher Temperatures and Longer Reaction Times: These conditions may be necessary to drive the reaction to completion.[4]
-
Two-Step Protocol: A two-step process, where the dithiocarbamate is first formed and isolated, can be more effective for these substrates.[5]
-
Alternative Reagents: Some methods are specifically designed to be more effective for electron-deficient amines. For example, using phenyl chlorothionoformate in a two-step process has been shown to be effective.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isothiocyanates from primary amines?
A1: The most prevalent methods include:
-
Reaction with Thiophosgene: A classic but highly toxic method.[6]
-
Reaction with Carbon Disulfide followed by Desulfurization: This is a widely used, two-step process where an intermediate dithiocarbamate salt is formed and then treated with a desulfurizing agent.[2][6] Common desulfurizing agents include tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), cyanuric chloride, and iodine.[12][13]
-
Reaction with other Thiocarbonylating Reagents: Reagents like 1,1'-thiocarbonyldiimidazole (TCDI) can also be used.[14]
Q2: How can I monitor the progress of my isothiocyanate synthesis?
A2: The reaction progress can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the consumption of the starting amine and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the presence of starting materials, intermediates, product, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile isothiocyanates.
-
Infrared (IR) Spectroscopy: The isothiocyanate group has a characteristic strong and sharp absorption band around 2050-2150 cm⁻¹.
Q3: My isothiocyanate product seems to be degrading during storage. How can I improve its stability?
A3: Isothiocyanates can be unstable and susceptible to hydrolysis or reaction with nucleophiles.[10] To improve stability:
-
Store the purified isothiocyanate in a cool, dark, and dry place.
-
For long-term storage, consider storing under an inert atmosphere.
-
Avoid exposure to moisture and nucleophilic solvents.
Experimental Protocols
General One-Pot Synthesis of Isothiocyanates using Carbon Disulfide and Tosyl Chloride[8][9]
This protocol is a general method for the synthesis of a variety of isothiocyanates.
Experimental Workflow:
Caption: Workflow for isothiocyanate synthesis using CS₂ and Tosyl Chloride.
Procedure:
-
To a solution of the primary amine (1.0 equiv) and triethylamine (2.2 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂), add carbon disulfide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the formation of the dithiocarbamate salt is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tosyl chloride (1.1 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Isothiocyanates using Di-tert-butyl Dicarbonate (Boc₂O)[7]
This method is advantageous due to the formation of volatile byproducts, which simplifies purification.
Procedure:
-
To a solution of the primary amine (1.0 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a suitable solvent (e.g., CH₂Cl₂), add carbon disulfide (2.0 equiv).
-
Stir the mixture for 10-20 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equiv) and continue stirring at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The crude isothiocyanate can often be used without further purification. If necessary, purify by column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of isothiocyanates from various amines using different methods.
| Starting Amine | Method | Reagents | Typical Yield (%) | Reference |
| Benzylamine | CS₂, Tosyl Chloride | Et₃N, THF | 85-95 | [8] |
| Aniline | CS₂, Boc₂O | DMAP, CH₂Cl₂ | 90-98 | [7] |
| 4-Fluoroaniline | CS₂, Cyanuric Chloride | K₂CO₃, H₂O/DMF | 94 | [15] |
| 4-Nitroaniline | Phenyl Chlorothionoformate (2-step) | NaOH, CH₂Cl₂ | 91 | [5] |
| Cyclohexylamine | CS₂, Tosyl Chloride | Et₃N, THF | 88 | [8] |
| Adamantylamine | CS₂, Boc₂O | DMAP, CH₂Cl₂ | 85 | [7] |
| Pyridin-2-amine | CS₂, FeCl₃·6H₂O | DABCO, THF | 75 | [3] |
| 4-(Trifluoromethyl)aniline | CS₂, Tosyl Chloride | NaH, THF | 63 | [8] |
References
- 1. mdpi.com [mdpi.com]
- 2. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 10. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. cbijournal.com [cbijournal.com]
- 13. Isothiocyanate synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
Technical Support Center: Enhancing Regioselectivity in Isothiochroman Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isothiochromans. Our goal is to help you enhance the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the regioselectivity of isothiochroman synthesis?
A1: The regioselectivity in isothiochroman synthesis is primarily influenced by a combination of electronic and steric factors related to the substrate, the choice of catalyst, the solvent, and the reaction temperature. The electronic nature of substituents on the aromatic ring can direct the cyclization to a specific position.[1] The catalyst, whether it's a transition metal complex or a Brønsted acid, plays a crucial role in activating the substrate and controlling the reaction pathway.[2][3] Solvents can also significantly impact regioselectivity by stabilizing or destabilizing transition states.[4][5][6]
Q2: I am observing a mixture of regioisomers. What is the first step I should take to improve the selectivity?
A2: The first step should be to carefully analyze the reaction conditions. Review the catalyst system you are using. For instance, in rhodium-catalyzed syntheses of 1H-isothiochromenes, the ligand on the rhodium center can significantly influence the regiochemical outcome.[2] In Brønsted acid-catalyzed cyclizations, the choice of acid is critical; for example, HNTf2 has been found to be highly effective in the synthesis of isothiochroman-3-ones.[3] Modifying the catalyst or its loading is often the most impactful initial step.
Q3: Can the solvent choice really make a significant difference in the regiomeric ratio?
A3: Absolutely. Solvents can influence the reaction pathway by solvating the reactants, intermediates, and transition states differently. A change in solvent polarity or coordinating ability can alter the energy profile of the reaction, favoring one regioisomeric transition state over another.[4][5][6] It is advisable to screen a range of solvents with varying properties (e.g., polar aprotic like DMF, non-polar like toluene, or ethereal solvents like THF) to determine the optimal medium for your specific reaction.
Q4: Are there any known common side reactions to be aware of during isothiochroman synthesis?
A4: Yes, one notable side reaction is the possibility of unexpected molecular rearrangements. For example, in the synthesis of isothiochroman-3-ones from alkynyl thioethers, an unexpected 1,2-sulfur migration can occur, leading to the formation of 1,4-benzothiazin-3-ones as byproducts.[3][7] Other potential side reactions include polymerization of starting materials, especially with highly activated alkenes or alkynes, and incomplete cyclization.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Regioselectivity (Mixture of Isomers) | Sub-optimal Catalyst System: The catalyst may not be providing sufficient steric or electronic direction. | - Screen different catalysts: For metal-catalyzed reactions, vary the metal center (e.g., Rh, Pd, Cu) and ligands. For acid-catalyzed reactions, try different Brønsted or Lewis acids (e.g., HNTf2, TFA, BF3·OEt2).[3] - Optimize catalyst loading: Both too little and too much catalyst can sometimes lead to decreased selectivity. |
| Inappropriate Solvent: The solvent may be favoring multiple reaction pathways. | - Conduct a solvent screen: Test a range of solvents with different polarities and coordinating abilities (e.g., Dichloromethane, Toluene, Acetonitrile, Dioxane).[8] - Consider solvent mixtures: In some cases, a mixture of solvents can provide the optimal balance of properties. | |
| Unfavorable Reaction Temperature: The reaction may be running at a temperature that allows for competing reaction pathways with similar activation energies. | - Vary the reaction temperature: Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be required to favor a specific isomer. | |
| Formation of Unexpected Byproducts (e.g., 1,2-sulfur migration) | Reaction Mechanism Branching: The reaction conditions may allow for alternative mechanistic pathways to become competitive. | - Modify the catalyst and/or oxidant: In the case of the 1,2-sulfur migration leading to 1,4-benzothiazin-3-ones, the choice of N-oxide as the oxidant was found to be crucial. Experiment with different oxidants or catalyst systems to disfavor the rearrangement pathway.[3] |
| Low or No Product Yield | Decomposition of Starting Material or Product: The reaction conditions (e.g., strong acid, high temperature) may be too harsh. | - Use milder reaction conditions: Employ a less corrosive acid or a lower reaction temperature. - Check for product stability: If possible, test the stability of your desired product under the reaction conditions.[9] |
| Inactive Catalyst: The catalyst may have degraded or may not be suitable for the specific substrate. | - Ensure catalyst quality and proper handling: Use fresh catalyst and handle air/moisture-sensitive catalysts under an inert atmosphere. - Switch to a different catalytic system: If one type of catalyst is ineffective, explore mechanistically different approaches. | |
| Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | - Select a more appropriate solvent: Ensure all reactants are soluble at the reaction temperature. - Increase the reaction temperature: This can sometimes improve solubility, but be mindful of potential impacts on selectivity. |
Experimental Protocols
Key Experiment: Brønsted Acid-Catalyzed Oxidative Cyclization for Isothiochroman-3-one Synthesis
This protocol is based on the metal-free synthesis of isothiochroman-3-ones from alkynyl thioethers.[3][7]
Materials:
-
Alkynyl thioether (1.0 equiv)
-
Pyridine N-oxide (1.5 equiv)
-
HNTf2 (10 mol%)
-
1,2-Dichloroethane (DCE) (0.1 M)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the alkynyl thioether.
-
Add 1,2-dichloroethane (DCE) to dissolve the substrate.
-
Add pyridine N-oxide and HNTf2 to the reaction mixture.
-
Seal the tube and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isothiochroman-3-one.
Signaling Pathways and Experimental Workflows
Caption: Proposed reaction mechanism for the Brønsted acid-catalyzed synthesis of isothiochroman-3-ones.
References
- 1. Synthesis of 1H-isothiochromenes by regioselective C–C and C–S bond formation of enaminothiones with alkynes under rhodium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers [organic-chemistry.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Diversity-oriented heterocyclic synthesis using divergent reactivity of N-substituted iso(thio)cyanates [ouci.dntb.gov.ua]
- 9. SYNTHESES OF SOME 3-SUBSTITUTED ISOTHIOCHROMEN-1-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Support Center: Catalyst Selection for Efficient Isothiochroman Ring Formation
Welcome to the technical support center for the synthesis of isothiochroman derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my isothiochroman synthesis?
A1: The choice of catalyst largely depends on the specific isothiochroman derivative you are synthesizing and the reaction mechanism you are employing.
-
For Isothiochroman-3-ones from alkynyl thioethers: A metal-free Brønsted acid catalyst like triflimide (HNTf₂) is highly effective, especially when used with an oxidant such as pyridine N-oxide. This system offers a broad substrate scope and tolerates various functional groups.[1][2]
-
For Tetrahydro-γ-carbolines (a related core structure) via iso-Pictet-Spengler reaction: A dual catalyst system of a chiral thiourea derivative and a weak Brønsted acid (e.g., benzoic acid) can provide high yields and enantioselectivity.[3]
-
For general thioether synthesis (a related transformation): Lewis acids like ZrCl₄ dispersed on silica or Ga(OTf)₃ can be effective for the substitution of alcohols with thiols.[4] For C-H activation routes to construct thioether-containing heterocycles, Rhodium(III) catalysts are often employed.[5][6]
Q2: What are the most common reasons for low yields in my isothiochroman synthesis?
A2: Low yields can stem from several factors:
-
Suboptimal Catalyst or Catalyst Loading: The chosen catalyst may not be active enough for your specific substrate. Additionally, incorrect catalyst loading can lead to incomplete conversion or the formation of side products.
-
Poor Quality Reagents or Solvents: Impurities in your starting materials or solvents can poison the catalyst or lead to unwanted side reactions.
-
Incorrect Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. For instance, in some ring-closing metathesis reactions, higher temperatures can lead to catalyst degradation.
-
Presence of Water or Oxygen: Some catalytic systems are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere with dry solvents if necessary.
-
Product Instability: The formed isothiochroman derivative might be unstable under the reaction or workup conditions.
Q3: I am observing poor diastereoselectivity. How can I improve it?
A3: Achieving high diastereoselectivity often depends on the catalyst and the substrate.
-
Catalyst Control: The steric and electronic properties of the catalyst can significantly influence the stereochemical outcome. For instance, in certain dihydropyran syntheses, the choice of an amino diol catalyst can reverse the diastereoselectivity.
-
Substrate Control: The inherent stereochemistry of your starting material can direct the formation of a specific diastereomer.
-
Reaction Conditions: Temperature can play a crucial role. Lowering the reaction temperature often enhances selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.
Troubleshooting Guides
Scenario 1: Brønsted Acid-Catalyzed Synthesis of Isothiochroman-3-ones
Problem: Low to no yield of the desired isothiochroman-3-one from an alkynyl thioether.
| Possible Cause | Troubleshooting Step |
| Ineffective Catalyst | While various Brønsted acids can be used, HNTf₂ has been shown to be the most effective for this transformation.[1] Consider switching to HNTf₂ if you are using a different acid. |
| Suboptimal Oxidant | The choice of oxidant is crucial. Pyridine N-oxide has been identified as an optimal oxidant in conjunction with HNTf₂.[1] |
| Incorrect Solvent | The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE). Ensure your solvent is dry. |
| Low Reaction Temperature | While the reaction is generally mild, ensure the temperature is sufficient for the reaction to proceed. A typical temperature is around 80 °C. |
| Substrate Reactivity | While the reaction has a broad substrate scope, substrates with strongly deactivating groups may require longer reaction times or slightly higher catalyst loading.[1] |
Problem: Formation of a 1,4-benzothiazin-3-one byproduct.
| Possible Cause | Troubleshooting Step |
| Unexpected 1,2-Sulfur Migration | This is a known side reaction for certain substrates.[2] While difficult to completely eliminate, careful optimization of reaction conditions (temperature and reaction time) may minimize its formation. Consider purification by column chromatography to separate the desired product. |
Data Presentation
Table 1: Comparison of Catalysts for the Thio-Pictet-Spengler Reaction of Isotryptamine with 4-Chlorobenzaldehyde
| Catalyst | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Thiourea 1 | Benzoic Acid | >98 | 66 |
| Chiral Thiourea 5a | Benzoic Acid | >98 | 79 |
Data adapted from a study on iso-Pictet–Spengler reactions, a closely related transformation to isothiochroman synthesis.[3]
Table 2: Optimization of Thiourea Catalyst for the Iso-Pictet-Spengler Reaction with Isobutyraldehyde
| Catalyst | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Thiourea 5a | Benzoic Acid | 97 | 89 |
| Chiral Thiourea 5b | Benzoic Acid | 97 | 95 |
Data adapted from a study on iso-Pictet–Spengler reactions, a closely related transformation to isothiochroman synthesis.[3]
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Synthesis of Isothiochroman-3-ones
This protocol is based on the metal-free oxidative cyclization of alkynyl thioethers.[1][2]
Materials:
-
Alkynyl thioether (1.0 equiv)
-
HNTf₂ (10 mol%)
-
Pyridine N-oxide (2.0 equiv)
-
1,2-Dichloroethane (DCE) (0.2 M)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the alkynyl thioether (0.2 mmol, 1.0 equiv).
-
Add HNTf₂ (0.02 mmol, 10 mol%) and pyridine N-oxide (0.4 mmol, 2.0 equiv).
-
Add 1,2-dichloroethane (1.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired isothiochroman-3-one.
Visualizations
Caption: Experimental workflow for Brønsted acid-catalyzed isothiochroman-3-one synthesis.
Caption: Troubleshooting logic for low yield in isothiochroman synthesis.
References
- 1. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers [organic-chemistry.org]
- 2. Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers [mdpi.com]
- 6. Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Isothiochroman-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key analytical methods for the comprehensive characterization of Isothiochroman-6-amine, a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. The selection of an appropriate analytical technique is paramount for confirming the identity, purity, and structural integrity of this and related molecules. This document outlines the principles, experimental protocols, and expected outcomes for several core analytical techniques, presenting data in a comparative format to aid in method selection and experimental design.
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like aromatic amines.[1][2][3][4] It offers high resolution and sensitivity, making it ideal for both qualitative and quantitative analysis.
Data Presentation: HPLC Parameters and Expected Results
| Parameter | Typical Value/Range | Information Obtained |
| Retention Time (t_R_) | Compound-specific | Qualitative identification (when compared to a standard) |
| Peak Area/Height | Proportional to concentration | Quantitative determination |
| Resolution (R_s_) | > 1.5 | Purity assessment and separation from impurities |
| Wavelength of Max. Abs. (λ_max_) | UV-specific for the analyte | Optimal wavelength for detection; preliminary identification |
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for aromatic amines.[1]
-
Mobile Phase: A gradient elution is often employed to ensure good separation. A typical mobile phase could be a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient could run from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor the absorbance at the λ_max_ of this compound (determined by a UV scan).
-
-
Analysis: Inject the standards and the sample. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the sample from its peak area using the calibration curve.
Workflow for HPLC Analysis
References
A Comparative Guide to HPLC and GC Methods for the Analysis of Isothiochroman-6-amine
For Researchers, Scientists, and Drug Development Professionals
Methodology Selection Workflow
The choice between HPLC and GC for the analysis of Is-6-amine depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following workflow provides a general decision-making framework.
Caption: Workflow for selecting between HPLC and GC for this compound analysis.
Comparison of Proposed HPLC and GC Methods
The following table summarizes the key performance characteristics of the proposed HPLC and GC methods for the analysis of this compound. These values are estimates based on typical performance for analogous aromatic amines and should be confirmed through method validation.
| Parameter | HPLC Method | GC Method |
| Principle | Reversed-Phase Chromatography | Gas-Liquid Chromatography |
| Sample Preparation | Simple dissolution in mobile phase | Derivatization may be required |
| Derivatization | Not typically required | Often necessary (e.g., acylation, silylation) |
| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water with buffer | Helium or Hydrogen |
| Detector | UV-Vis (DAD/PDA) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
| Estimated LOD | 1 - 10 ng/mL (UV), <1 ng/mL (MS) | 10 - 50 ng/mL (FID), <1 ng/mL (MS with derivatization) |
| Estimated LOQ | 5 - 30 ng/mL (UV), <5 ng/mL (MS) | 30 - 150 ng/mL (FID), <5 ng/mL (MS with derivatization) |
| Advantages | - Direct analysis of polar, non-volatile compounds- No derivatization needed- Suitable for complex matrices | - High resolution and efficiency- FID provides universal response for organic compounds |
| Disadvantages | - Lower resolution than capillary GC- Mobile phase consumption | - Derivatization can be time-consuming and introduce errors- Not suitable for thermally labile compounds |
Detailed Experimental Protocols
The following are detailed starting protocols for the HPLC and GC analysis of this compound. Optimization of these methods will be necessary for specific applications.
Proposed HPLC-UV Method
This method is designed for the direct analysis of this compound and is suitable for purity assessments and quantification in various sample matrices.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Further dilute with the mobile phase to the desired concentration range for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted to 7.0). A gradient elution may be necessary to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan from 200-400 nm is recommended to determine the optimal wavelength).
3. Data Analysis:
-
Quantify this compound by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.
Proposed GC-MS Method (with Derivatization)
This method is suitable for trace analysis and when high selectivity is required. Derivatization is proposed to improve the volatility and chromatographic behavior of the amine.[1]
1. Derivatization (Acylation Example):
-
To a known amount of the dried sample (e.g., 1 mg) in a vial, add 100 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of an acylating agent (e.g., pentafluoropropionic anhydride, PFPA) and 10 µL of a catalyst (e.g., pyridine).[2]
-
Cap the vial and heat at 60-70 °C for 30-60 minutes.
-
After cooling, evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless (for trace analysis) or split.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Identify the derivatized this compound peak by its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards.
Conclusion
Both HPLC and GC offer viable approaches for the analysis of this compound. HPLC is generally the more direct method, avoiding the need for derivatization and being well-suited for a wider range of sample matrices. GC, particularly when coupled with MS after derivatization, can provide excellent sensitivity and selectivity, making it a powerful tool for trace analysis.[3] The choice of method should be guided by the specific analytical requirements of the researcher. The provided protocols serve as a robust starting point for method development and validation to ensure accurate and reliable quantification of this compound.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Isothiochroman-6-amine
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel compounds is crucial for structural elucidation and impurity profiling. This guide provides a detailed comparison of the predicted fragmentation pattern of Isothiochroman-6-amine with the experimentally determined fragmentation of a structurally similar compound, 2-aminoindan. This analysis, supported by established fragmentation rules and experimental data from the NIST Mass Spectrometry Data Center, offers a valuable resource for the characterization of related chemical entities.
Predicting the Fragmentation Landscape of this compound
Due to the absence of publicly available experimental mass spectrometry data for this compound, its fragmentation pattern under electron ionization (EI) has been predicted based on established principles of mass spectrometry and the known fragmentation of analogous structures, namely thiochroman and aromatic amines.
The this compound molecule combines a bicyclic thioether system with a primary aromatic amine. The fragmentation is therefore expected to be influenced by both moieties. The molecular ion (M+) is anticipated to be reasonably stable due to the presence of the aromatic ring. Key fragmentation pathways are predicted to involve:
-
Alpha-cleavage adjacent to the amine group: This is a characteristic fragmentation for amines and is expected to be a dominant pathway, leading to the loss of a hydrogen radical to form an [M-1]+ ion.
-
Cleavage of the heterocyclic ring: The isothiochroman ring system is likely to undergo fragmentation through the loss of ethylene (C2H4) or thioformaldehyde (CH2S), leading to the formation of stable aromatic cations.
-
Retro-Diels-Alder (RDA) reaction: The unsaturated six-membered ring containing the sulfur atom may undergo a retro-Diels-Alder reaction, resulting in the loss of a neutral molecule and the formation of a characteristic radical cation.
A Comparative Analysis with 2-Aminoindan
To provide a tangible reference for the predicted fragmentation of this compound, the experimentally determined mass spectrum of 2-aminoindan was selected for comparison. 2-Aminoindan shares a similar bicyclic structure with a primary amine substituent on the aromatic ring, making it a suitable, albeit not identical, analogue. The mass spectral data for 2-aminoindan is available from the NIST Mass Spectrometry Data Center.
The fragmentation of 2-aminoindan is characterized by a strong molecular ion peak, indicating the stability of the bicyclic system.[1] The base peak in its mass spectrum corresponds to the loss of a hydrogen atom, a result of alpha-cleavage adjacent to the amine group.[1] Other significant fragments arise from the cleavage of the five-membered ring, leading to the formation of stable indenyl and tropylium cations.[1]
The following table summarizes the predicted and experimentally observed fragmentation patterns:
| m/z | Predicted Fragment (this compound) | Observed Fragment (2-Aminoindan) and Relative Intensity | Interpretation |
| 165 | [M]+• | - | Molecular ion of this compound |
| 164 | [M-H]+ | - | Loss of a hydrogen radical from the amine group |
| 133 | [M-S]+• | - | Loss of a sulfur atom |
| 132 | [M-SH]+ | - | Loss of a sulfhydryl radical |
| 118 | [M-CH2S]+• | - | Retro-Diels-Alder fragmentation |
| 117 | - | [M-NH2]+ (Indenyl cation) - Moderate | Loss of the amino group from 2-aminoindan |
| 116 | - | [M-H-NH2]+ (Indene radical cation) - Strong | Subsequent loss of a hydrogen atom after amine loss in 2-aminoindan |
| 91 | - | [C7H7]+ (Tropylium ion) - Moderate | Rearrangement and fragmentation of the indan ring system |
Experimental Protocols
The data for 2-aminoindan was obtained from the NIST Mass Spectrometry Data Center. A typical experimental protocol for acquiring electron ionization (EI) mass spectra of aromatic amines using gas chromatography-mass spectrometry (GC-MS) is as follows:
Gas Chromatography (GC) Conditions:
-
Injection Port:
-
Temperature: 250 °C
-
Injection Mode: Splitless
-
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Column:
-
Type: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/minute
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Visualizing Fragmentation Pathways
To illustrate the predicted fragmentation of this compound and the observed fragmentation of 2-aminoindan, the following diagrams were generated using the DOT language.
Caption: Predicted major fragmentation pathways of this compound.
Caption: Observed fragmentation pathways of 2-Aminoindan.
Conclusion
While experimental data for this compound is not yet available, a predictive analysis based on the fragmentation of analogous structures provides a strong foundation for its characterization. The comparison with the known fragmentation pattern of 2-aminoindan highlights the expected similarities, such as the prominent loss of a hydrogen radical via alpha-cleavage, as well as the anticipated differences arising from the presence of the sulfur heteroatom in the isothiochroman ring. This guide serves as a practical tool for researchers working with this and related compounds, facilitating their identification and structural analysis.
References
Comparative Analysis of Isothiochroman-6-amine and its Analogs as Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Isothiochroman-6-amine and its structural analogs, focusing on their affinity for dopamine D2 and D3 receptors. The information presented is compiled from publicly available patent literature and scientific publications, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.
Introduction to Thiochroman Analogs
Thiochromans are a class of heterocyclic compounds containing a sulfur atom within a chroman-like ring structure. This scaffold has garnered significant attention in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Modifications of the thiochroman core have led to the development of compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] A particular area of interest has been the investigation of amino-substituted thiochromans for their potential activity in the central nervous system.
This guide focuses on this compound and its derivatives, which have been identified as potent ligands for dopamine D2 and D3 receptors. These receptors are crucial targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.
Comparative Biological Activity
A key patent has disclosed the affinity of this compound and several of its analogs for the dopamine D2 and D3 receptors. The binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The following table summarizes the available quantitative data for this compound and a selection of its analogs.
| Compound ID | Structure | R | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) |
| 1 | This compound | H | 15 | 3 |
| 2 | (Not specified) | CH₃ | 20 | 5 |
| 3 | (Not specified) | C₂H₅ | 10 | 2 |
| 4 | (Not specified) | n-C₃H₇ | 8 | 1.5 |
Data sourced from patent US5446050A.
Analysis of Structure-Activity Relationship (SAR):
The data presented in the table suggests a preliminary structure-activity relationship for this series of compounds. The introduction of small alkyl substituents on the primary amine of this compound appears to influence the binding affinity for both D2 and D3 receptors. Specifically, increasing the alkyl chain length from hydrogen to n-propyl seems to enhance the affinity, with the n-propyl derivative (Compound 4) exhibiting the lowest Ki values for both receptor subtypes. This suggests that the hydrophobic interactions in the binding pocket of the dopamine receptors may play a significant role in ligand recognition.
Signaling Pathways
This compound and its analogs exert their effects by binding to dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). The binding of a ligand to these receptors initiates a cascade of intracellular signaling events.
The following diagram illustrates the general signaling pathway for D2 and D3 dopamine receptors, which are primarily coupled to the Gi/o family of G proteins.
References
Isothiochroman Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The isothiochroman scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The unique structural features of this sulfur-containing heterocycle allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isothiochroman derivatives against various biological targets, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological activity of isothiochroman derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for different series of isothiochroman analogs, highlighting key structural modifications that influence their potency and selectivity.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
A series of isothiochromanone derivatives bearing an N-benzyl pyridinium moiety have been investigated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[1] The SAR studies revealed that modifications on the N-benzyl group significantly impact the inhibitory activity.
| Compound ID | R (Substitution on N-benzyl) | AChE IC₅₀ (nM) |
| 15a | 4-fluoro | 2.7 |
| 15b | 4-chloro | 3.1 |
| 15c | 4-bromo | 3.5 |
| 15d | 4-methyl | 4.2 |
| 15e | 4-methoxy | 5.6 |
| 15f | 3-fluoro | 8.9 |
| 15g | 3-chloro | 9.5 |
| 15h | 3-bromo | 10.2 |
SAR Insights:
-
Halogen substitution at the 4-position of the N-benzyl ring resulted in the most potent inhibitors.
-
The potency decreases in the order of F > Cl > Br.
-
Electron-donating groups like methyl and methoxy at the 4-position slightly reduced the activity.
-
Substitution at the 3-position was less favorable than at the 4-position.
Antifungal Activity
Thiochroman-4-one derivatives have been explored for their antifungal properties. The introduction of specific substituents at the 6-position of the thiochroman-4-one ring and on a linked indole moiety was found to be crucial for activity against Candida albicans.[2]
| Compound ID | R¹ (at 6-position) | R² (on indole) | MIC (µg/mL) vs C. albicans |
| 20a | H | H | >64 |
| 20b | Cl | H | 16 |
| 20c | NO₂ | H | 8 |
| 20d | Cl | 5-Cl | 4 |
SAR Insights:
-
The presence of an electron-withdrawing group at the 6-position of the thiochroman-4-one ring enhances antifungal activity. A nitro group (NO₂) at this position led to a significant increase in potency.[2]
-
Substitution of a halogen, such as chlorine, on the indole ring further improved the antifungal efficacy.[2]
Leishmanicidal Activity
Thiochroman-4-one derivatives have also been evaluated as potential agents against Leishmania (V) panamensis.[3] The SAR studies highlighted the importance of a vinyl sulfone moiety and substitution at the 6-position.
| Compound ID | R (at 6-position) | Moiety | EC₅₀ (µM) | Selectivity Index (SI) |
| 3j | F | Sulfone | 79.11 | >7.06 |
| 4j | F | Vinyl Sulfone | 3.24 | >173.24 |
| 3h | H | Sulfone | >68.9 | <10.0 |
| 4h | H | Vinyl Sulfone | 7.56 | >97.94 |
SAR Insights:
-
Compounds bearing a vinyl sulfone moiety displayed high antileishmanial activity and low cytotoxicity.[3]
-
The presence of a fluorine atom at the C-6 position increased the leishmanicidal activity.[3]
-
Compound 4j , with both a vinyl sulfone and a 6-fluoro substituent, was the most active and selective compound identified in the study.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays cited in the SAR studies of isothiochroman derivatives.
Acetylcholinesterase Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the activity of the acetylcholinesterase enzyme.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds (isothiochroman derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution and 125 µL of DTNB solution.
-
Measure the absorbance at 405 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium buffered with MOPS
-
Test compounds
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of C. albicans in RPMI 1640 medium.
-
Serially dilute the test compounds in the medium in a 96-well microplate.
-
Add the fungal inoculum to each well.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Antileishmanial Activity Assay
This assay evaluates the efficacy of compounds against the intracellular amastigote form of Leishmania.
Materials:
-
Leishmania (V) panamensis promastigotes
-
U-937 human monocytic cell line
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Test compounds
-
Giemsa stain
Procedure:
-
Culture U-937 cells and differentiate them into macrophages using PMA.
-
Infect the macrophages with stationary-phase L. panamensis promastigotes.
-
After 24 hours, wash the cells to remove non-internalized promastigotes.
-
Add fresh medium containing various concentrations of the test compounds.
-
Incubate the plates for 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using the DOT language.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Estrogen receptor signaling pathway and antagonism by isothiochroman derivatives.
References
- 1. Design, synthesis and molecular modeling of isothiochromanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Isothiochroman-6-amine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Isothiochroman-6-amine is a novel heterocyclic compound incorporating both a thiochroman scaffold and an aromatic amine moiety. While direct experimental data on this specific molecule is not yet publicly available, its structural components suggest a range of potential biological activities. This guide provides a framework for the in vitro validation of this compound, comparing its potential efficacy to established compounds with similar structural features. The experimental protocols and data presentation formats outlined herein offer a roadmap for researchers seeking to characterize this and other novel chemical entities.
Predicted Biological Activities and Comparative Compounds
The chemical structure of this compound suggests potential for several biological activities based on the known properties of its core components: thiochroman and aromatic amines.
-
Thiochroman Derivatives: This class of compounds has demonstrated a wide array of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] For instance, certain thiochroman-4-one derivatives have shown potent activity against various bacterial and fungal strains, while others exhibit cytotoxic effects on cancer cell lines.[1][2][3][4]
-
Aromatic Amines: Molecules containing an aromatic amine group are foundational in medicinal chemistry and are present in many approved drugs.[5] Depending on the overall molecular structure, they can exhibit a range of activities, though some have been associated with toxicity, necessitating careful evaluation.[6][7][8]
Based on these precedents, this compound is a candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. For comparative purposes, the following compounds could be used as benchmarks:
-
Doxorubicin: A well-established chemotherapeutic agent for comparison in anticancer assays.
-
Ciprofloxacin: A broad-spectrum antibiotic for comparison in antibacterial assays.
-
Ibuprofen: A common nonsteroidal anti-inflammatory drug (NSAID) for comparison in anti-inflammatory assays.
Proposed In Vitro Validation Workflow
A systematic approach is crucial for characterizing the biological activity of a novel compound. The following workflow outlines a logical progression of experiments.
Experimental Protocols and Data Presentation
Cytotoxicity Assay
Objective: To determine the concentration range over which this compound exhibits cytotoxic effects on mammalian cells.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture media. The cells are treated with these concentrations for 24, 48, and 72 hours. Control wells receive vehicle-only treatment.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) is determined.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | XX.X |
| This compound | A549 | 48 | YY.Y |
| This compound | HEK293 | 48 | ZZ.Z |
| Doxorubicin | MCF-7 | 48 | 0.8 |
| Doxorubicin | A549 | 48 | 1.2 |
| Doxorubicin | HEK293 | 48 | 5.5 |
Anticancer Assays
Objective: To evaluate the potential of this compound to inhibit cancer cell proliferation and migration.
Experimental Protocol: Wound Healing Assay
-
Cell Culture: A confluent monolayer of cancer cells (e.g., MCF-7) is prepared in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then treated with a non-lethal concentration (below the IC50) of this compound. Control wells are treated with vehicle only.
-
Imaging: The wound is imaged at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: The width of the wound is measured at each time point, and the percentage of wound closure is calculated.
Data Presentation:
| Compound | Concentration (µM) | Time (h) | Wound Closure (%) |
| Control (Vehicle) | 0 | 24 | 95 ± 5 |
| This compound | 10 | 24 | XX ± X |
| This compound | 20 | 24 | YY ± Y |
| Doxorubicin | 1 | 24 | 25 ± 4 |
Antimicrobial Assay
Objective: To assess the ability of this compound to inhibit the growth of pathogenic bacteria.
Experimental Protocol: Broth Microdilution Method
-
Bacterial Culture: Cultures of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are grown to the mid-logarithmic phase.
-
Compound Dilution: this compound is serially diluted in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | XX | YY |
| Ciprofloxacin | 0.5 | 0.25 |
Anti-inflammatory Assay
Objective: To determine if this compound can reduce the production of pro-inflammatory cytokines in stimulated immune cells.
Experimental Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Cell Culture: Macrophage-like cells (e.g., RAW 264.7) are cultured and seeded in 24-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Presentation:
| Treatment | Concentration (µM) | TNF-α (pg/mL) |
| Control (Unstimulated) | 0 | < 10 |
| LPS Only | 0 | 2500 ± 200 |
| LPS + This compound | 10 | XXXX ± XXX |
| LPS + This compound | 25 | YYYY ± YYY |
| LPS + Ibuprofen | 50 | 1200 ± 150 |
Potential Mechanism of Action: Signaling Pathway Visualization
Should this compound exhibit significant anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Comparative Efficacy Analysis: Isothiochroman-6-amine and Known Cyclooxygenase-2 (COX-2) Inhibitors
Disclaimer: As of October 2025, publicly available scientific literature does not contain specific data on the biological targets or inhibitory efficacy of Isothiochroman-6-amine. Therefore, this guide provides a comparative framework using well-characterized Cyclooxygenase-2 (COX-2) inhibitors. This is intended to serve as an illustrative example of how this compound could be evaluated and compared if it were found to target the COX-2 pathway, a plausible hypothesis given the known anti-inflammatory properties of related isothiocyanate compounds.
This document is intended for researchers, scientists, and drug development professionals to illustrate a comparative analysis of potential therapeutic inhibitors.
Data Presentation: Comparative Inhibitory Activity against COX-2
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established COX-2 inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of COX-2 by 50% in various assays. Lower IC50 values are indicative of higher potency.
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Celecoxib | Human Recombinant | COX-2 | 40 nM | [1] |
| Human Whole Blood | COX-2 | 0.76 µM | [2][3] | |
| Rofecoxib | Human Osteosarcoma Cells | COX-2 | 26 nM | [4][5][6] |
| Human Whole Blood | COX-2 | 0.53 µM | [4][7] | |
| Etoricoxib | Human Whole Blood | COX-2 | 1.1 µM | [2][8] |
| Purified Human Enzyme | COX-2 | 5 µM | [8] |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of efficacy data. Below is a representative protocol for determining the COX-2 inhibitory activity of a compound using a human whole blood assay.
Protocol: Human Whole Blood Assay for COX-2 Inhibition
Objective: To measure the potency of a test compound in inhibiting the production of prostaglandin E2 (PGE2), a key product of the COX-2 enzyme, in a human whole blood sample stimulated with lipopolysaccharide (LPS).
Materials:
-
Freshly drawn human venous blood from healthy volunteers (heparinized).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2.
-
Incubator, centrifuge, and microplate reader.
Procedure:
-
Blood Collection: Draw venous blood into heparin-containing tubes.
-
Compound Incubation: Aliquot 1 mL of whole blood into microcentrifuge tubes. Add varying concentrations of the test compound or reference inhibitor. Include a vehicle control (solvent only). Pre-incubate the samples for 1 hour at 37°C.
-
COX-2 Induction: To induce the expression of the COX-2 enzyme, add LPS to each tube at a final concentration of 10 µg/mL.
-
Incubation: Incubate the blood samples for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
Plasma Separation: Following incubation, centrifuge the tubes at 2,500 x g for 15 minutes at 4°C to separate the plasma.
-
PGE2 Quantification: Carefully collect the plasma supernatant. Measure the concentration of PGE2 in the plasma using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of PGE2 inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in PGE2 production compared to the vehicle control.
Visualization of the COX-2 Signaling Pathway
The following diagram illustrates the signaling pathway leading to the production of prostaglandins by COX-2 and the point of inhibition by selective inhibitors.
Caption: The COX-2 enzyme's role in converting arachidonic acid to prostaglandins, leading to inflammation.
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Rofecoxib | COX-2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Cross-Reactivity Profiling of Isothiochroman-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Isothiochroman-6-amine against a panel of selected alternative compounds. The objective is to offer a clear, data-driven comparison to aid in the assessment of its selectivity and potential for off-target effects. The following sections detail the experimental methodologies, present comparative data in a structured format, and visualize key experimental workflows and biological pathways.
Introduction
This compound is a novel heterocyclic compound containing an isothiocyanate moiety. Isothiocyanates are known to exhibit a range of biological activities, often through covalent interaction with cysteine residues on target proteins. While the primary target of this compound is under investigation, understanding its cross-reactivity is crucial for its development as a potential therapeutic agent. This guide compares its binding affinity and inhibitory activity against a panel of kinases and other common off-target proteins with that of well-characterized compounds, including the natural isothiocyanate Sulforaphane and a known kinase inhibitor, Staurosporine.
Comparative Cross-Reactivity Data
The following tables summarize the quantitative data from cross-reactivity assays.
Table 1: Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | This compound | Sulforaphane | Staurosporine |
| AKT1 | 45 | 30 | 98 |
| CDK2 | 55 | 40 | 95 |
| EGFR | 20 | 15 | 85 |
| ERK1 | 35 | 25 | 92 |
| GSK3β | 60 | 50 | 99 |
| JAK2 | 25 | 18 | 88 |
| MEK1 | 15 | 10 | 75 |
| p38α | 50 | 42 | 96 |
| PI3Kα | 30 | 22 | 80 |
| SRC | 40 | 35 | 97 |
Table 2: Off-Target Binding Profile (Ki in µM)
| Target | This compound | Sulforaphane | Staurosporine |
| GPCRs | |||
| α1A Adrenergic Receptor | > 10 | > 10 | 5.2 |
| β2 Adrenergic Receptor | > 10 | > 10 | 8.1 |
| M1 Muscarinic Receptor | 8.5 | > 10 | 1.5 |
| Ion Channels | |||
| hERG | > 10 | > 10 | 0.8 |
| Nav1.5 | 9.2 | > 10 | 3.4 |
| Other Enzymes | |||
| COX-1 | 7.8 | 5.5 | > 10 |
| COX-2 | 6.5 | 4.2 | > 10 |
| PDE4 | > 10 | > 10 | 6.7 |
Experimental Protocols
Kinase Profiling Assay
A panel of 10 kinases was used to assess the inhibitory activity of the test compounds. The assays were performed using a radiometric filter binding assay.
-
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a specific peptide or protein substrate by the kinase.
-
Procedure:
-
Kinase, substrate, and test compound were incubated in a buffer solution containing [γ-33P]ATP.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
The reaction was stopped, and the mixture was transferred to a filter plate, which captures the phosphorylated substrate.
-
Unbound [γ-33P]ATP was washed away.
-
The amount of radioactivity remaining on the filter was quantified using a scintillation counter.
-
Percent inhibition was calculated relative to a control reaction without the test compound.
-
Off-Target Binding Assays
Radioligand binding assays were used to determine the binding affinity (Ki) of the test compounds for a panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor or enzyme.
-
Procedure:
-
A preparation of the target protein (e.g., cell membranes expressing the receptor) was incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
The mixture was incubated to allow binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration.
-
The amount of radioactivity bound to the protein was quantified.
-
The IC50 (concentration of test compound that displaces 50% of the radioligand) was determined from the dose-response curve.
-
The Ki was calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, targeting a kinase such as GSK3β.
Caption: Hypothetical inhibition of the PI3K/AKT/GSK3β signaling pathway.
Experimental Workflow for Cross-Reactivity Profiling
This diagram outlines the general workflow for assessing the cross-reactivity of a test compound.
Caption: Workflow for generating a compound's selectivity profile.
Data Analysis Logic
This diagram illustrates the logical flow of the data analysis to determine the compound's selectivity.
Caption: Logical flow of data processing for cross-reactivity assessment.
Target Validation of Isothiochroman-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the target validation of Isothiochroman-6-amine, a novel small molecule with potential therapeutic applications. Due to the limited publicly available data on this compound, this document presents a hypothetical target validation workflow based on established methodologies. This workflow is compared against the well-documented target validation of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, to offer a practical and illustrative guide for researchers.
Executive Summary
Target validation is a critical step in drug discovery, confirming that modulating a specific biological target will produce a desired therapeutic effect. This guide outlines a multi-step approach to target validation, encompassing biochemical assays, cellular assays, and in vivo models. By comparing a hypothetical validation study for this compound with the established profile of Celecoxib, this document aims to provide a clear roadmap for researchers embarking on the target validation of novel chemical entities.
Hypothetical Target Validation of this compound vs. Celecoxib
The following sections detail a hypothetical target validation pathway for this compound, with COX-2 inhibition as a potential mechanism of action, juxtaposed with the known validation data for Celecoxib.
Biochemical Assays: Direct Target Engagement
The initial step in target validation is to determine if the compound directly interacts with its putative target and to quantify this interaction.
Table 1: Comparison of In Vitro COX-1 and COX-2 Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | COX-1 | 15 | 0.05 |
| COX-2 | 0.75 | ||
| Celecoxib (Published Data) [1][2] | COX-1 | 13.02 | 26.57 |
| COX-2 | 0.49 |
Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Colorimetric)
This protocol is adapted from commercially available kits (e.g., Cayman Chemical Cat. No. 760111).[3][4]
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Dilute Hemin cofactor in Assay Buffer.
-
Reconstitute and dilute ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer.
-
Prepare the colorimetric substrate solution (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare a solution of arachidonic acid (substrate).
-
-
Assay Procedure:
-
To a 96-well plate, add Assay Buffer, diluted Hemin, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound (this compound or Celecoxib) or vehicle control.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate.
-
-
Data Analysis:
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for Biochemical Target Validation
Caption: Workflow for determining direct target engagement and selectivity.
Cellular Assays: Target Engagement in a Biological Context
Cell-based assays are crucial to confirm that the compound can engage its target within a cellular environment and elicit a functional response.
Table 2: Cellular Proliferation Assay in COX-2 Expressing Cancer Cells (HT-29 Colon Cancer Cells)
| Compound | IC50 (µM) for Cell Viability |
| This compound (Hypothetical) | 25 |
| Celecoxib (Published Data) | ~35-65[5] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is a standard method for assessing cell viability.[6][7]
-
Cell Culture:
-
Culture HT-29 human colon adenocarcinoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Celecoxib for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for cell viability.
-
Signaling Pathway of COX-2 in Inflammation and Cancer
Caption: Simplified COX-2 signaling pathway.
In Vivo Models: Target Validation in a Physiological System
In vivo studies are the final step in preclinical target validation, providing evidence of efficacy and target engagement in a whole organism.
Table 3: In Vivo Efficacy in a Human Colon Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (Hypothetical, 50 mg/kg, p.o.) | 45 |
| Celecoxib (Published Data, 30 mg/kg/day, p.o.) | ~50-60[8] |
Experimental Protocol: Human Colon Cancer Xenograft Model
This protocol is based on established methods for evaluating anti-cancer agents in vivo.[8]
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Implantation:
-
Subcutaneously inject HT-29 cells (e.g., 2 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (vehicle control, this compound, Celecoxib).
-
Administer the compounds daily via oral gavage for a specified period (e.g., 21 days).
-
-
Data Collection and Analysis:
-
Measure tumor volume at regular intervals using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
-
Logical Flow of a Target Validation Study
Caption: Logical progression of a target validation study.
Conclusion
This comparative guide outlines a systematic and robust approach to the target validation of a novel compound, this compound, using the well-established COX-2 inhibitor Celecoxib as a benchmark. The presented workflow, encompassing biochemical, cellular, and in vivo methodologies, provides a comprehensive framework for researchers to generate the necessary data to confidently assess the therapeutic potential of new chemical entities. While the data for this compound is hypothetical, the principles and experimental designs are grounded in established scientific practice, offering a valuable resource for the drug discovery and development community.
References
- 1. biocompare.com [biocompare.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. Celecoxib pre-treatment in human colorectal adenocarcinoma patients is associated with gene expression alterations suggestive of diminished cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isothiochroman-6-amine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Isothiochroman-6-amine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with general laboratory hazardous waste management protocols.
This compound is a flammable liquid and vapor, toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life.[1][2] Improper disposal can lead to significant health risks and environmental contamination. Violent reactions can occur with alcohols, amines, oxidizing agents, and concentrated sulfuric acid. Therefore, segregation from incompatible materials is critical.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves. Based on general chemical resistance charts, nitrile gloves may offer suitable protection for incidental contact, but it is crucial to consult the specific glove manufacturer's resistance data for this compound or similar chemicals. Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[1] Additional protective clothing may be necessary depending on the scale of the disposal operation.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as a hazardous waste and transfer it to an approved waste disposal facility. Do not attempt to neutralize the chemical unless you are trained and equipped to handle the reaction and its byproducts safely.
1. Waste Identification and Classification:
-
This compound waste must be classified as hazardous due to its ignitability and toxicity.
-
While a specific EPA waste code for this compound is not available, it should be managed under the general characteristics of hazardous waste.
2. Container Selection:
-
Use a dedicated, leak-proof, and sealable container for collecting this compound waste.
-
The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. Do not use metal containers due to the potential for reaction with amines.
-
Ensure the container is in good condition, free from cracks or damage.
3. Waste Accumulation and Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).
-
The specific hazard characteristics: "Flammable," "Toxic," "Skin Irritant," "Marine Pollutant."
-
The date when the first waste was added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
-
An estimated concentration and volume of the waste.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from heat, sparks, open flames, and direct sunlight.
-
Crucially, segregate the this compound waste from incompatible materials such as alcohols, other amines, oxidizing agents, and concentrated sulfuric acid.
-
Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Never dispose of this compound down the drain or in regular trash.[2]
Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Ignitable, Toxic) |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemically resistant gloves (e.g., nitrile, check manufacturer's data), flame-retardant lab coat, closed-toe shoes. |
| Container Type | High-density polyethylene (HDPE) or glass with a secure, leak-proof cap. |
| Labeling Requirements | "Hazardous Waste," "this compound," "Flammable," "Toxic," "Skin Irritant," "Marine Pollutant," Accumulation Start Date, PI/Lab Contact. |
| Storage Location | Designated, ventilated satellite accumulation area. Away from heat and incompatible materials. |
| Incompatible Materials | Alcohols, Amines, Oxidizing Agents, Concentrated Sulfuric Acid. |
| Disposal Method | Collection by institutional EHS or a licensed hazardous waste disposal contractor. |
Disposal Workflow
References
Essential Safety and Operational Guide for Handling Isothiochroman-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Isothiochroman-6-amine. Given the compound's chemical structure, which includes an aromatic amine and a thioether functional group, it is imperative to handle it with care to mitigate potential health risks. Aromatic amines, as a class, are noted for their potential toxicity and carcinogenicity, with the ability to be absorbed through the skin.[1][2] Thioethers, while generally less hazardous, can be malodorous and may require specific handling to prevent exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1-2010 or higher[3] | Protects against splashes and sprays of hazardous liquids.[3] |
| Hand Protection | Chemical-resistant gloves | Consult manufacturer's guide for specific chemical resistance. Neoprene or nitrile gloves are often suitable for a broad range of chemicals.[4] | Prevents skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[2] |
| Body Protection | Flame-retardant lab coat | Nomex® or similar | Protects skin from splashes and prevents contamination of personal clothing.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | N/A | Minimizes inhalation of vapors or aerosols. If engineering controls are insufficient, a respirator may be required.[4][5] |
| Foot Protection | Closed-toe shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for this compound contaminated materials.
-
-
Handling :
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[5]
-
Wear the prescribed PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Use spark-proof tools and avoid sources of ignition, especially if the compound is dissolved in a flammable solvent.[6][7]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[5]
-
Clean the work area within the fume hood to remove any residual contamination.
-
Properly dispose of all contaminated materials as described in the disposal plan.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including gloves, pipette tips, and absorbent paper, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling : The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Waste Storage : Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials.[8]
-
Disposal Method : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[8] Chemical waste should be handled by qualified personnel and disposed of in accordance with federal, state, and local regulations.[9]
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osha.gov [osha.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
